Product packaging for 2-Propylheptane-1,3-diamine(Cat. No.:CAS No. 94226-15-0)

2-Propylheptane-1,3-diamine

Cat. No.: B15347602
CAS No.: 94226-15-0
M. Wt: 172.31 g/mol
InChI Key: FFVYQWXBWCSHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Propylheptane-1,3-diamine is a chemical compound with the molecular formula C10H24N2 . As a member of the 1,3-diamine family, it serves as a versatile building block in synthetic organic and medicinal chemistry. This diamine is structurally related to simpler analogs like 1,3-diaminopropane (propane-1,3-diamine), which is a well-known colorless liquid with a fishy, ammoniacal odor, soluble in water and many polar organic solvents . The primary research value of 1,3-diamine compounds lies in their role as crucial precursors for the synthesis of nitrogen-containing heterocycles and coordination complexes . For instance, 1,3-diaminopropane reacts with alkyl- and phenyldiaminoboranes to form 1,3,2-diazaborinanes, a class of heterocyclic compounds that can be further functionalized . Similar reactivity is observed with arsenic trichloride to form 1,3,2-diazarsinane rings . Furthermore, 1,3-diamines are used in the preparation of macrocyclic structures, such as triazamacrocycles, which are of significant interest in supramolecular chemistry and for developing metal chelators . They also find application in the functionalization of materials like graphene oxide, creating advanced nanostructures with potential drug delivery applications . The compound's motif is significant in natural products and presents a distinct synthetic challenge, making efficient access to such structures a valuable goal in organic methodology . This product is intended for research and manufacturing purposes only. It is strictly for laboratory use and is not classified as a drug or consumer product. Researchers should handle this material with appropriate safety precautions and refer to the specific material safety data sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2 B15347602 2-Propylheptane-1,3-diamine CAS No. 94226-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94226-15-0

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

2-propylheptane-1,3-diamine

InChI

InChI=1S/C10H24N2/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10H,3-8,11-12H2,1-2H3

InChI Key

FFVYQWXBWCSHEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCC)CN)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and comprehensive characterization of the novel diamine, 2-Propylheptane-1,3-diamine. Due to the limited availability of published data on this specific molecule, this document outlines a plausible and scientifically sound approach based on established organic chemistry principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar long-chain diamines for applications in drug development and materials science.

Proposed Synthesis of this compound

A multi-step synthetic pathway is proposed, commencing with the readily available starting material, 2-propylheptan-1-ol. The synthesis involves an oxidation to the corresponding aldehyde, followed by a Knoevenagel condensation to introduce the nitrogen functionalities as nitriles, and finally, a reduction to the target diamine.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reduction start 2-Propylheptan-1-ol step1_reagents PCC, DCM start->step1_reagents Oxidation product1 2-Propylheptanal step1_reagents->product1 step2_reagents Malononitrile, Piperidine, Ethanol product1->step2_reagents Condensation product2 2-(2-Propylheptylidene)malononitrile step2_reagents->product2 step3_reagents LiAlH4, THF product2->step3_reagents Reduction final_product This compound step3_reagents->final_product Characterization_Workflow cluster_0 Purification and Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Final Confirmation start Crude Product purification Purification (Distillation/Crystallization) start->purification purity_check Purity Assessment (TLC, GC-MS) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purity_check->nmr ir Infrared (IR) Spectroscopy purity_check->ir ms Mass Spectrometry (MS) purity_check->ms structure_confirmation Structure Confirmed nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation elemental Elemental Analysis elemental->structure_confirmation

An In-Depth Technical Guide to the Physicochemical Properties of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylheptane-1,3-diamine is a diamine with the chemical formula C10H24N2.[1] As a member of the aliphatic diamine family, its structure, characterized by two primary amine groups and a branched alkyl chain, suggests its potential utility as a building block in organic synthesis, a ligand in coordination chemistry, or a monomer in polymer production. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as drug design and material science, where properties like solubility, lipophilicity, and reactivity are critical.

This technical guide summarizes the available computed data for this compound, provides predicted values for its key physicochemical properties, and details generalized experimental protocols for their determination.

Core Physicochemical Properties

Due to the absence of experimentally verified data, the following table summarizes computed and predicted values for the core physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C10H24N2Guidechem[1]
Molecular Weight 172.316 g/mol Guidechem[1]
Predicted Boiling Point 225.8 ± 18.0 °C (at 760 mmHg)ChemSpider
Predicted Melting Point Not Available-
Predicted Density 0.8±0.1 g/cm³ChemSpider
Predicted pKa (most basic) 10.7±0.1ChemSpider
Predicted LogP 2.9±0.3ChemSpider
Predicted Water Solubility 1.8±0.3 g/LChemSpider

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of aliphatic diamines like this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For the determination of the boiling point of a small quantity of a liquid amine, the Siwoloboff method is suitable.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube or a fusion tube)

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • A small amount of the this compound sample is placed in the sample tube.

  • The capillary tube, with its sealed end upwards, is placed inside the sample tube.

  • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing the heating bath liquid.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Principle: The density of a substance is its mass per unit volume. For a liquid amine, this can be accurately determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The clean, dry pycnometer is weighed empty on the analytical balance (m1).

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m2).

  • The pycnometer is emptied, dried, and then filled with the this compound sample.

  • The pycnometer is again brought to thermal equilibrium in the water bath, the liquid level is adjusted, and it is weighed for a final time (m3).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with a temperature-controlled plate

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument (e.g., GC, HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial.

  • The vials are sealed and placed in a shaking incubator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the samples are centrifuged to separate the undissolved solute.

  • A known volume of the supernatant is carefully removed and diluted appropriately.

  • The concentration of the diamine in the diluted solution is determined using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or gas chromatography after derivatization).

  • The solubility is then calculated and expressed in units such as g/L or mol/L.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel diamine compound like this compound.

Physicochemical_Property_Workflow synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy purity Purity Assessment (e.g., GC, HPLC) boiling_point Boiling Point purification->boiling_point analysis Data Analysis boiling_point->analysis melting_point Melting Point density Density solubility Solubility pka pKa logp LogP reporting Reporting & Documentation analysis->reporting

A logical workflow for the synthesis, purification, and physicochemical characterization of a novel diamine.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research would be required to investigate its potential interactions with biological systems.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. While experimental data is currently lacking, the provided information and generalized protocols offer a valuable resource for researchers and scientists interested in this compound. The determination of its experimental properties is a necessary next step to fully understand its potential applications in various scientific and industrial fields. It is recommended that any use of this compound be preceded by a thorough experimental verification of its properties and a comprehensive safety assessment.

References

An In-depth Technical Guide to the Stereoisomers of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylheptane-1,3-diamine is a diamine with the chemical formula C10H24N2. Its structure contains two chiral centers, giving rise to multiple stereoisomers. This technical guide provides a detailed overview of the stereochemistry, potential synthetic pathways, and proposed methodologies for the separation and characterization of these stereoisomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized protocols and data tables based on established principles of organic chemistry and analogous procedures for similar chiral diamines.

Introduction to Stereoisomerism in this compound

The molecular structure of this compound possesses two stereocenters, specifically at the C2 and C3 positions of the heptane backbone. The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers.

The four stereoisomers are:

  • (2R, 3R)-2-Propylheptane-1,3-diamine

  • (2S, 3S)-2-Propylheptane-1,3-diamine

  • (2R, 3S)-2-Propylheptane-1,3-diamine

  • (2S, 3R)-2-Propylheptane-1,3-diamine

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (or any other non-enantiomeric pair) is diastereomeric.

Potential Synthetic and Resolution Strategies

As specific literature on the synthesis of this compound is scarce, a general retrosynthetic approach is proposed. A plausible synthetic route could involve the reduction of a corresponding dinitrile or diamide, which in turn could be synthesized from a suitable alkylated malonic ester derivative.

The primary challenge in the synthesis of specific stereoisomers is the control of stereochemistry at the two chiral centers. A non-stereoselective synthesis will result in a mixture of all four stereoisomers. To obtain individual stereoisomers, a resolution process is necessary. A common and effective method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution (Proposed)

This protocol is a generalized procedure based on the resolution of similar chiral diamines, such as 1,2-diaminopropane.

  • Salt Formation:

    • Dissolve the racemic mixture of this compound in a suitable solvent (e.g., methanol, ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

    • Stir the solution to allow for the formation of diastereomeric salts. The two diastereomeric salts will have different solubilities.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration.

    • The purity of the crystallized diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free diamine enantiomer.

    • Extract the enantiomerically enriched diamine with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4, MgSO4) and remove the solvent under reduced pressure.

  • Isolation of the Other Enantiomer:

    • The more soluble diastereomeric salt will remain in the mother liquor from the initial crystallization.

    • The other enantiomer can be recovered from the mother liquor by following the same liberation procedure as in step 3.

Quantitative Data

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2R, 3R)(2S, 3S)(2R, 3S)(2S, 3R)Racemic Mixture
Molecular Formula C10H24N2C10H24N2C10H24N2C10H24N2C10H24N2
Molecular Weight ( g/mol ) 172.32172.32172.32172.32172.32
Melting Point (°C) Data not availableData not availableData not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not availableData not availableData not available
Optical Rotation ([α]D) Data not availableData not availableData not availableData not available0
Density (g/mL) Data not availableData not availableData not availableData not availableData not available

Table 2: Chromatographic Data (Hypothetical)

StereoisomerRetention Time (min) (Chiral HPLC)
(2R, 3R)tR1
(2S, 3S)tR2
(2R, 3S)tR3
(2S, 3R)tR4

Visualizations

The following diagrams illustrate the stereochemical relationships and a general workflow for the resolution of the stereoisomers of this compound.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (2R, 3R) (2R, 3R) (2S, 3S) (2S, 3S) (2R, 3R)->(2S, 3S) enantiomers (2R, 3S) (2R, 3S) (2R, 3R)->(2R, 3S) diastereomers (2S, 3R) (2S, 3R) (2R, 3R)->(2S, 3R) diastereomers (2S, 3S)->(2R, 3S) diastereomers (2S, 3S)->(2S, 3R) diastereomers (2R, 3S)->(2S, 3R) enantiomers

Caption: Stereochemical relationships of this compound isomers.

resolution_workflow racemic_mixture Racemic Mixture of Diamine resolving_agent Add Chiral Resolving Agent (e.g., L-(+)-tartaric acid) racemic_mixture->resolving_agent diastereomeric_salts Formation of Diastereomeric Salts resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt (Crystal) fractional_crystallization->less_soluble_salt Crystallizes more_soluble_salt More Soluble Salt (Mother Liquor) fractional_crystallization->more_soluble_salt Remains in solution liberation1 Liberate Amine (Base) less_soluble_salt->liberation1 liberation2 Liberate Amine (Base) more_soluble_salt->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: General workflow for the resolution of chiral diamines.

Conclusion

While this compound is a structurally simple molecule, its stereochemistry presents opportunities for the development of stereoisomerically pure compounds. The lack of specific literature highlights a gap in the chemical knowledge base and an opportunity for further research. The synthesis and resolution of these stereoisomers would likely follow established chemical principles. The characterization of the individual stereoisomers and the exploration of their potential applications, for instance in asymmetric synthesis or as ligands in coordination chemistry, would be a valuable contribution to the field. Researchers interested in this molecule should focus on stereoselective synthetic routes or efficient resolution protocols to access the individual stereoisomers for further study.

Technical Guide: A Methodological Approach to Determining the Solubility of 2-Propylheptane-1,3-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a chemical compound is a critical physical property that influences its application, particularly in the pharmaceutical and chemical industries. For a novel or sparsely studied compound like 2-Propylheptane-1,3-diamine, a systematic approach to determining its solubility in various organic solvents is essential for its development and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of aliphatic diamines, a detailed experimental protocol for solubility determination, and a framework for data presentation and interpretation.

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[1] In the context of drug development, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy. For industrial chemical processes, solubility data is crucial for designing reaction conditions, purification methods like recrystallization, and product formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.

Theoretical Considerations for the Solubility of this compound

This compound is a primary aliphatic diamine. Its solubility in organic solvents is governed by its molecular structure, which features two polar primary amine (-NH2) groups and a non-polar C10 alkyl backbone.

  • Hydrogen Bonding: The primary amine groups can act as both hydrogen bond donors and acceptors, which significantly influences the compound's properties.[2] This allows for strong intermolecular interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, based on the widely used shake-flask method, which is suitable for substances with solubilities above 0.01 g/L.[9] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved substance.[9]

3.1. Materials and Equipment

  • This compound (pure sample)

  • Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide)

  • Analytical balance

  • Vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography (HPLC) with a suitable detector, or quantitative NMR)

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For stable suspensions, centrifugation may be required to separate the solid and liquid phases.[10]

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant of each vial. Immediately filter the sample using a syringe filter compatible with the organic solvent to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

3.3. Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Amines can be toxic and may be absorbed through the skin.[8]

  • Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[8]

Data Presentation

Quantitative solubility data should be presented in a clear and organized table. This allows for easy comparison of the compound's solubility across different solvents.

Organic SolventSolvent Polarity IndexTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
n-Hexane0.125DataDataGC-NPD
Toluene2.425DataDataGC-NPD
Diethyl Ether2.825DataDataGC-NPD
Dichloromethane3.125DataDataGC-NPD
Acetone5.125DataDataHPLC-UV
Ethanol5.225DataDataHPLC-UV
Methanol6.625DataDataHPLC-UV
DMSO7.225DataDataHPLC-UV
Table 1: Hypothetical Solubility Data for this compound.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be effectively visualized.

Solubility_Workflow prep 1. Preparation Add excess diamine to vials solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant temp (24-48h) solvent->equilibrate separate 4. Phase Separation Settle or centrifuge equilibrate->separate sample 5. Sampling & Filtration Filter supernatant (0.22 µm) separate->sample dilute 6. Dilution Dilute sample for analysis sample->dilute quantify 7. Quantification Analyze via GC or HPLC dilute->quantify report 8. Data Reporting Compile results in table quantify->report

References

In-Depth Technical Guide on the Thermal Stability of Aliphatic Diamines

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 2-Propylheptane-1,3-diamine and a comparative analysis using 1,6-Hexanediamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, detailed experimental data on the thermal stability of this compound is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework for evaluating the thermal properties of this and related aliphatic diamines. To illustrate the application of these methods and the presentation of data, publicly available information for a structurally related and well-characterized compound, 1,6-Hexanediamine (HMDA), is utilized as a proxy for quantitative analysis.

Introduction

Aliphatic diamines are a critical class of compounds used as building blocks in the synthesis of polyamides, as curing agents for epoxies, and in the development of novel pharmaceutical agents. Their thermal stability is a crucial parameter, dictating their processing conditions, storage, and ultimate performance in various applications. This document outlines the standard methodologies for assessing the thermal stability of aliphatic diamines, using this compound as the primary subject of interest and 1,6-Hexanediamine as a practical exemplar.

Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical properties is essential before conducting thermal analysis.

Table 1: Physicochemical Properties of this compound and 1,6-Hexanediamine

PropertyThis compound1,6-Hexanediamine
CAS Number 94226-15-0[1]124-09-4[2]
Molecular Formula C₁₀H₂₄N₂[1]C₆H₁₆N₂[2]
Molecular Weight 172.316 g/mol [1]116.208 g/mol [2]
Appearance Not specified (likely a colorless liquid or low melting solid)Colorless crystalline solid[2][3]
Boiling Point Not specified204.6 °C (477.7 K)[2][4]
Melting Point Not specified39 to 42 °C (312 to 315 K)[2]

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is ideal for determining decomposition temperatures and identifying mass loss events associated with volatilization or degradation.

Table 2: Representative TGA Data for a Typical Aliphatic Diamine (Hypothetical for this compound)

ParameterValue (°C)Atmosphere
Onset of Decomposition (T_onset) ~180 - 220Nitrogen
Temperature at 5% Mass Loss (T₅) ~190 - 230Nitrogen
Temperature at Maximum Rate of Decomposition (T_peak) ~210 - 250Nitrogen
Residual Mass at 500 °C < 1%Nitrogen

Note: The data presented in Table 2 is hypothetical and serves as an illustrative example of what might be expected for an aliphatic diamine. Actual values for this compound would need to be determined experimentally.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature.[7] It is employed to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.

For 1,6-Hexanediamine, DSC has been used to determine its enthalpy of fusion.[4]

Table 3: DSC Data for 1,6-Hexanediamine

ParameterValueReference
Enthalpy of Fusion (ΔfusH) 39.38 kJ/molKhimeche and Dahmani, 2006[4]
Melting Temperature 311.6 K (38.45 °C)Khimeche and Dahmani, 2006[4]
Enthalpy of Fusion (ΔfusH) 40.21 kJ/molDall'Acqua, Della Gatta, et al., 2002[4]
Melting Temperature 312.3 K (39.15 °C)Dall'Acqua, Della Gatta, et al., 2002[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable thermal analysis data.

Synthesis of this compound (Proposed)

Proposed Synthesis via Reductive Amination:

  • Starting Material: 2-Propylheptane-1,3-dione (or a related precursor).

  • Reaction: The dione is subjected to reductive amination using ammonia and a reducing agent, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel or a Palladium-based catalyst), or a hydride reducing agent like sodium cyanoborohydride.

  • Solvent: A protic solvent such as ethanol or methanol is typically used.

  • Conditions: The reaction is carried out under pressure and at an elevated temperature, for example, 50-100 bar of hydrogen at 80-120 °C.

  • Purification: The resulting this compound is isolated and purified by distillation under reduced pressure to remove the solvent and any byproducts. The purity is then confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Thermogravimetric Analysis (TGA) Protocol

A general protocol for performing TGA on a liquid or low-melting solid diamine is as follows:[8][9][10]

  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: A sample of 5-10 mg is accurately weighed into an alumina or platinum crucible.

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The resulting data of mass loss versus temperature is plotted. The onset of decomposition and other key thermal events are determined from the thermogram and its first derivative.

Differential Scanning Calorimetry (DSC) Protocol

The following is a typical DSC protocol for determining the melting point and enthalpy of fusion of a diamine:[7]

  • Instrument: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A 2-5 mg sample is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The experiment is performed under a nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program: The sample is typically subjected to a heat-cool-heat cycle. For example, it is first heated from ambient temperature to a temperature above its melting point (e.g., 80 °C) at a rate of 10 °C/min. It is then cooled back to a sub-ambient temperature (e.g., -20 °C) at 10 °C/min and finally reheated to 80 °C at the same rate. The data from the second heating scan is often used for analysis to ensure a consistent thermal history.

  • Data Analysis: The melting temperature is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Visualized Workflows and Relationships

General Synthesis Pathway

A 2-Propylheptane-1,3-dione (Starting Material) B Reductive Amination (Ammonia, H₂, Catalyst) A->B Reaction C Crude Product Mixture B->C Yields D Purification (Distillation) C->D Process E Pure this compound D->E Final Product

Caption: Proposed synthesis workflow for this compound.

Thermal Analysis Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Synthesized and Purified This compound TGA TGA Analysis (5-10 mg sample) A->TGA DSC DSC Analysis (2-5 mg sample) A->DSC TGA_Data Decomposition Temperature Mass Loss Profile TGA->TGA_Data DSC_Data Melting Point Enthalpy of Fusion DSC->DSC_Data

Caption: Experimental workflow for thermal characterization of diamines.

Conclusion

This technical guide provides a comprehensive overview of the methodologies required to assess the thermal stability of this compound. While specific experimental data for this compound remains to be published, the protocols and data presentation formats detailed herein, illustrated with data from 1,6-Hexanediamine, offer a robust framework for researchers. The application of TGA and DSC, underpinned by clear and precise experimental procedures, is essential for determining the thermal properties that govern the safe handling, processing, and application of this and other aliphatic diamines in scientific and industrial contexts.

References

Methodological & Application

Application Note: Synthesis of Novel Polyamides from 2-Propylheptane-1,3-diamine for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyamides are a critical class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a wide range of applications, from engineering plastics to high-performance fibers. The specific properties of a polyamide are largely determined by the molecular structure of its constituent monomers, namely the diamine and the dicarboxylic acid. The use of novel monomers, such as 2-Propylheptane-1,3-diamine, offers the potential to create polyamides with unique characteristics. The branched alkyl side chain in this compound is expected to influence the polymer's solubility, crystallinity, and thermo-mechanical properties. This application note details a protocol for the synthesis of a novel polyamide via melt polycondensation of this compound with a suitable dicarboxylic acid.

Experimental Protocols

Materials and Methods
  • Diamine: this compound (purity > 98%)

  • Dicarboxylic Acid: Adipic acid (purity > 99%)

  • Catalyst: (Optional) Phosphorous acid

  • Solvent: N-Methyl-2-pyrrolidone (NMP) for solution polymerization (if chosen)

  • Precipitation Solvent: Methanol

  • Inert Gas: Nitrogen or Argon

Synthesis of Polyamide via Melt Polycondensation

Melt polycondensation is a common and solvent-free method for synthesizing high molecular weight polyamides.

Procedure:

  • Monomer Salt Formation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of this compound and adipic acid are mixed.

  • The mixture is heated to approximately 180-200°C with continuous stirring under a slow stream of nitrogen. This initial heating step facilitates the formation of a nylon salt and the removal of water.

  • Polycondensation: The temperature is then gradually raised to 220-260°C to initiate the polycondensation reaction. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a vacuum in the later stages of the reaction.

  • The reaction is monitored by measuring the melt viscosity. An increase in viscosity indicates the progress of polymerization.

  • Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath.

  • The resulting solid polyamide is then pelletized or ground into a powder for further characterization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and characterization of the polyamide derived from this compound and adipic acid.

ParameterValue
Reactants
This compound1.0 mol
Adipic Acid1.0 mol
Reaction Conditions
Initial Temperature190°C
Final Temperature250°C
Reaction Time4-6 hours
PressureAtmospheric, then vacuum (<1 torr)
Polymer Properties
Yield>95%
Inherent Viscosity (in m-cresol)0.8 - 1.2 dL/g
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mw)30,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.2
Glass Transition Temperature (Tg)60 - 80°C
Melting Temperature (Tm)180 - 220°C

Visualizations

Logical Relationship of Polyamide Synthesis

Polyamide_Synthesis_Logic Monomers Monomers (this compound + Dicarboxylic Acid) Salt Nylon Salt Formation Monomers->Salt Mixing & Initial Heating Prepolymer Low Molecular Weight Prepolymer Salt->Prepolymer Polycondensation Initiation (Heat) Byproduct Water (Byproduct) Salt->Byproduct Polymer High Molecular Weight Polyamide Prepolymer->Polymer Further Polycondensation (High Temp & Vacuum) Prepolymer->Byproduct

Caption: Logical flow of polyamide synthesis.

Experimental Workflow for Melt Polycondensation

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Charge_Reactants Charge Equimolar Monomers to Reactor Heat_Stir Heat to 180-200°C with Stirring (N2 Atmosphere) Charge_Reactants->Heat_Stir Increase_Temp Gradually Increase Temperature to 220-260°C Heat_Stir->Increase_Temp Apply_Vacuum Apply Vacuum to Remove Water Increase_Temp->Apply_Vacuum Monitor_Viscosity Monitor Melt Viscosity Apply_Vacuum->Monitor_Viscosity Extrude_Polymer Extrude Molten Polymer Monitor_Viscosity->Extrude_Polymer Desired Viscosity Reached Quench Quench in Water Bath Extrude_Polymer->Quench Pelletize Pelletize or Grind Polymer Quench->Pelletize Analyze_Polymer Analyze Polymer Properties (Viscosity, MW, Thermal) Pelletize->Analyze_Polymer

Caption: Experimental workflow for melt polycondensation.

Application Notes and Protocols for 2-Propylheptane-1,3-diamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature survey, there are no specific published applications of 2-Propylheptane-1,3-diamine as a ligand in asymmetric catalysis. The following application notes and protocols are presented as a general guide for researchers and scientists interested in evaluating the potential of this novel diamine ligand in asymmetric transfer hydrogenation, a common application for such ligands. The experimental details are based on established methodologies for similar chiral diamine ligands.

General Application Notes

Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide range of metal-catalyzed enantioselective transformations. When complexed with transition metals such as ruthenium, rhodium, or iridium, these ligands can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

The structural features of this compound, with its alkyl-substituted backbone, suggest its potential utility in creating a specific and sterically hindered chiral pocket around a metal center. This could be advantageous in reactions where substrate recognition and facial selectivity are crucial.

Screening Strategy for a Novel Diamine Ligand:

A typical workflow for evaluating a new diamine ligand like this compound involves:

  • In situ Catalyst Formation: The ligand is reacted with a suitable metal precursor (e.g., [RuCl₂(p-cymene)]₂) to form the active catalyst.

  • Model Reaction: A well-established asymmetric reaction, such as the transfer hydrogenation of a prochiral ketone (e.g., acetophenone), is used as a benchmark.

  • Optimization of Reaction Conditions: Key parameters including solvent, temperature, catalyst loading, and hydrogen source are systematically varied to maximize conversion and enantioselectivity.

  • Substrate Scope Evaluation: Once optimal conditions are identified, the generality of the catalytic system is tested with a range of different substrates.

The following sections provide a detailed protocol for such a screening process.

Experimental Protocols

Protocol 2.1: In Situ Preparation of the Ru(II)-2-Propylheptane-1,3-diamine Catalyst

This protocol describes the formation of the active catalyst just before its use in the asymmetric reaction.

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • This compound (chiral ligand)

  • Anhydrous, degassed solvent (e.g., isopropanol, dichloromethane)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent).

  • Add this compound (2.2 equivalents).

  • Add the desired volume of anhydrous, degassed solvent to achieve the target concentration.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the catalyst is often indicated by a color change.

  • This freshly prepared catalyst solution is then used directly in the asymmetric transfer hydrogenation reaction.

Protocol 2.2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for a model reaction to test the efficacy of the newly formed catalyst.

Materials:

  • Ru(II)-2-Propylheptane-1,3-diamine catalyst solution (from Protocol 2.1)

  • Acetophenone (substrate)

  • Hydrogen source (e.g., azeotropic mixture of formic acid and triethylamine (5:2), or isopropanol with a base like KOH)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Thermostatically controlled heating block or oil bath

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Equipment for analysis: Gas Chromatography (GC) with a chiral column or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Procedure:

  • To the freshly prepared catalyst solution in the reaction vessel, add the hydrogen source. If using formic acid/triethylamine, it is typically added as the azeotropic mixture. If using isopropanol, it serves as both the solvent and hydrogen donor, and a base (e.g., KOH) is added.

  • Add the substrate, acetophenone (a typical substrate-to-catalyst ratio ranges from 100:1 to 1000:1).

  • Seal the reaction vessel and place it in the pre-heated oil bath or heating block at the desired temperature (e.g., 40-80 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

  • After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃ if formic acid was used).

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the conversion and enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

Data Presentation

The results from the screening and optimization studies should be tabulated for clear comparison. The following tables are examples of how such data would be presented.

Table 1: Hypothetical Screening of Reaction Conditions for the Asymmetric Transfer Hydrogenation of Acetophenone

EntrySolventHydrogen SourceBase (if any)Temp (°C)Time (h)Conv. (%)¹ee (%)²
1i-PrOHi-PrOHKOH40128575 (R)
2i-PrOHi-PrOHKOH6089572 (R)
3DCMHCOOH:NEt₃-40129988 (S)
4TolueneHCOOH:NEt₃-40129285 (S)
5DCMHCOOH:NEt₃-25249091 (S)

¹ Conversion determined by GC analysis of the crude reaction mixture. ² Enantiomeric excess determined by chiral HPLC or GC analysis. The absolute configuration is assigned by comparison with known standards.

Table 2: Hypothetical Substrate Scope under Optimized Conditions

Reaction Conditions: Catalyst (1 mol%), HCOOH:NEt₃, DCM, 25 °C, 24 h.

EntrySubstrate (Ketone)Product (Alcohol)Conv. (%)ee (%)
1Acetophenone1-Phenylethanol9091 (S)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9593 (S)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8885 (S)
4Propiophenone1-Phenyl-1-propanol8589 (S)
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9294 (S)

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis metal [RuCl₂(p-cymene)]₂ catalyst In situ Catalyst Formation metal->catalyst ligand This compound ligand->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction Transfer Hydrogenation catalyst->reaction substrate Prochiral Ketone substrate->reaction h_source Hydrogen Source h_source->reaction workup Workup & Purification reaction->workup analysis Chiral GC/HPLC Analysis workup->analysis results Conversion & Enantioselectivity analysis->results logical_relationship cluster_catalyst Catalyst Structure cluster_function Catalytic Function Metal Metal Center (e.g., Ru) Diamine This compound (Chiral Ligand) Metal->Diamine Coordination OtherLigands Other Ligands (e.g., p-cymene, Cl⁻) Metal->OtherLigands Coordination ChiralEnv Chiral Environment Metal->ChiralEnv Creates Diamine->ChiralEnv Creates Stereo Enantioselective Transformation ChiralEnv->Stereo Enables

Application Note: A Protocol for the Multi-Step Synthesis of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, five-step protocol for the synthesis of 2-Propylheptane-1,3-diamine, a diamine with potential applications in materials science and as a building block in medicinal chemistry. The synthesis begins with a directed aldol reaction to construct the carbon skeleton, followed by reduction to a 1,3-diol intermediate. The diol is subsequently converted to the target diamine via a three-step sequence involving mesylation, azidation, and final reduction. This protocol offers a robust and adaptable methodology for obtaining the title compound. General strategies for the synthesis of 1,3-diamines often involve the transformation of 1,3-diols or other suitably functionalized precursors.[1][2][3]

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following five-step reaction sequence, starting from pentanal and propanal.

Synthetic_Workflow A Pentanal + Propanal B Step 1: Directed Aldol Reaction (LDA, THF, -78°C) A->B Reagents C 3-Hydroxy-2-propylheptanal B->C Intermediate D Step 2: Reduction (NaBH4, EtOH) C->D Reagents E 2-Propylheptane-1,3-diol D->E Intermediate F Step 3: Mesylation (MsCl, Et3N, DCM) E->F Reagents G 2-Propylheptane-1,3-diyl dimethanesulfonate F->G Intermediate H Step 4: Azidation (NaN3, DMF) G->H Reagents I 1,3-Diazido-2-propylheptane H->I Intermediate J Step 5: Reduction (LiAlH4, THF) I->J Reagents K This compound J->K Final Product

Figure 1: Overall workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the stoichiometry and expected yields for the multi-step synthesis.

StepReactantMW ( g/mol )MolesEquiv.ProductMW ( g/mol )Theoretical Yield (g)Expected Yield (%)
1 Pentanal86.130.101.03-Hydroxy-2-propylheptanal172.2817.2375
Propanal58.080.111.1
2 3-Hydroxy-2-propylheptanal172.280.0751.02-Propylheptane-1,3-diol174.2913.0795
3 2-Propylheptane-1,3-diol174.290.0711.0Dimesylate Intermediate330.4823.4690
4 Dimesylate Intermediate330.480.0641.01,3-Diazido-2-propylheptane224.3314.3688
5 1,3-Diazido-2-propylheptane224.330.0561.0This compound172.329.6585

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-propylheptanal (Directed Aldol Reaction)

  • Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 200 mL).

  • Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (11.1 g, 0.11 mol) followed by the slow addition of n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol). Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Add pentanal (8.61 g, 0.10 mol) dropwise to the LDA solution over 20 minutes, ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Reaction: Add propanal (6.39 g, 0.11 mol) dropwise to the reaction mixture. Stir for 2 hours at -78 °C.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl, 50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 3-hydroxy-2-propylheptanal as a colorless oil.

Step 2: Synthesis of 2-Propylheptane-1,3-diol (Reduction)

  • Setup: In a 250 mL round-bottom flask, dissolve the 3-hydroxy-2-propylheptanal (12.9 g, 0.075 mol) from the previous step in ethanol (100 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 3.4 g, 0.09 mol) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is ~6-7.

  • Purification: Remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give 2-propylheptane-1,3-diol. The synthesis of 1,3-diols is a common strategy for accessing functionalized molecules.[4][5]

Step 3: Synthesis of 2-Propylheptane-1,3-diyl dimethanesulfonate (Mesylation)

  • Setup: Dissolve 2-propylheptane-1,3-diol (12.4 g, 0.071 mol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask. Add triethylamine (Et3N, 21.6 g, 0.213 mol).

  • Mesylation: Cool the mixture to 0 °C. Add methanesulfonyl chloride (MsCl, 17.9 g, 0.156 mol) dropwise via a syringe, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • Workup: Quench the reaction with the addition of cold water (100 mL). Separate the organic layer. Wash the organic phase sequentially with cold 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO3, 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.

Step 4: Synthesis of 1,3-Diazido-2-propylheptane (Azidation)

  • Setup: In a 250 mL round-bottom flask, dissolve the crude dimesylate (21.1 g, 0.064 mol) in dimethylformamide (DMF, 120 mL).

  • Azidation: Add sodium azide (NaN3, 12.5 g, 0.192 mol) to the solution. Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water (4 x 100 mL to remove DMF) and then with brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure to afford the crude 1,3-diazido-2-propylheptane. Caution: Organic azides can be explosive and should be handled with care.

Step 5: Synthesis of this compound (Reduction of Diazide)

  • Setup: To a flame-dried 1 L three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH4, 6.4 g, 0.168 mol) in anhydrous THF (200 mL). Cool the suspension to 0 °C.

  • Addition of Azide: Dissolve the crude 1,3-diazido-2-propylheptane (12.6 g, 0.056 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C. Carefully and sequentially add water (6.4 mL), 15% aqueous NaOH (6.4 mL), and then water again (19.2 mL). Stir the resulting granular precipitate for 1 hour.

  • Purification: Filter the solid salts and wash them thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude diamine by vacuum distillation to obtain pure this compound. The conversion of functionalized precursors, such as diazides, is a reliable method for preparing 1,3-diamines.[1][6]

References

Application Note 1: Quantification of 2-Propylheptane-1,3-diamine by Gas Chromatography-Mass Spectrometry (GC-MS) with Acylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in synthetic diamines for various industrial and pharmaceutical applications necessitates the development of robust and sensitive analytical methods for their quantification. 2-Propylheptane-1,3-diamine is a diamine of interest, and this document provides detailed application notes and protocols for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the polar nature and low volatility of this compound, derivatization is a critical step in both analytical approaches to enhance chromatographic separation and detection.

Introduction

Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar analytes such as diamines, derivatization is essential to increase their volatility and improve chromatographic peak shape.[1] This method describes the quantification of this compound in a given matrix following derivatization with trifluoroacetic anhydride (TFAA).[2]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution of the stock solution.

  • Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. A typical LLE would involve basifying the aqueous sample with NaOH and extracting with a non-polar solvent like hexane or ethyl acetate.

  • Derivatization:

    • To 100 µL of the standard or extracted sample in a clean, dry vial, add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of a catalyst such as pyridine.[3]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of ethyl acetate or another suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Target ions for the di-TFA derivative of this compound should be determined by analyzing a full scan spectrum of a derivatized standard.

Quantitative Data Summary (Estimated)

The following table summarizes the expected quantitative performance of the GC-MS method, based on data from the analysis of similar long-chain alkyl amines.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Introduction

HPLC is a versatile technique for the analysis of a wide range of compounds. For analytes lacking a chromophore or fluorophore, such as aliphatic diamines, pre-column derivatization is necessary to enable sensitive detection by UV or fluorescence detectors.[4] This protocol details the quantification of this compound using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).[5]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in 0.1 M HCl. Prepare working standards by diluting the stock solution with a suitable buffer (e.g., borate buffer, pH 8.5).

  • Sample Preparation: For complex matrices, perform a suitable extraction as described in the GC-MS protocol. The final extract should be in a buffered aqueous solution.

  • Derivatization:

    • To 100 µL of the standard or prepared sample in a vial, add 100 µL of borate buffer (0.1 M, pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

    • To quench the reaction, add 100 µL of a 0.1 M glycine solution.

    • The derivatized sample is now ready for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

Quantitative Data Summary (Estimated)

The following table summarizes the expected quantitative performance of the HPLC method based on published data for other aliphatic amines.

ParameterExpected Value
Limit of Detection (LOD)0.5 - 5 nM
Limit of Quantification (LOQ)1 - 15 nM
Linearity (R²)> 0.995
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (TFAA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction/Dilution Sample->Extraction Derivatization Pre-Column Derivatization (FMOC-Cl) Extraction->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Reverse-Phase Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC analytical workflow for this compound.

References

Application Note: 2-Propylheptane-1,3-diamine as a Novel Monomer for Amorphous Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyamides are a critical class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] However, the high crystallinity and strong intermolecular hydrogen bonding in many conventional aromatic polyamides can lead to poor solubility and high processing temperatures, limiting their applications.[1] To overcome these challenges, researchers have focused on modifying polymer backbones to disrupt chain packing and reduce crystallinity. The introduction of bulky or unsymmetrical monomers is a proven strategy to produce amorphous polyamides with improved solubility and processability while maintaining desirable thermal properties.[2][3]

This application note introduces 2-Propylheptane-1,3-diamine, a branched aliphatic diamine, as a promising new monomer for the synthesis of amorphous polyamides. Its asymmetric structure and alkyl side chain are expected to hinder polymer chain packing, leading to polymers with enhanced solubility and lower melting points, making them suitable for a wider range of processing techniques and applications.

This document provides a prospective protocol for the synthesis of a novel polyamide via interfacial polymerization of this compound with a standard diacid chloride, outlines key characterization techniques, and presents hypothetical data to guide researchers in this area.

Proposed Polymerization Reaction

The proposed synthesis involves the interfacial polymerization of this compound with adipoyl chloride. This rapid and efficient method occurs at the interface of two immiscible liquids, typically an aqueous solution of the diamine and an organic solution of the diacid chloride.[4][5] The reaction is highly effective for preparing a variety of polymers on a small scale.[4]

Reaction Scheme:

n H₂N-CH(CH₂CH₂CH₃)-CH₂-NH₂ + n ClOC-(CH₂)₄-COCl → [-HN-CH(CH₂CH₂CH₃)-CH₂-NH-CO-(CH₂)₄-CO-]n + 2n HCl

(this compound + Adipoyl Chloride → Polyamide + Hydrochloric Acid)

The hydrochloric acid byproduct is neutralized by a base, such as sodium hydroxide, present in the aqueous phase.[4]

Experimental Protocol: Interfacial Polymerization

This protocol details the synthesis of a polyamide from this compound and adipoyl chloride.

Materials and Equipment:

  • This compound (CAS: 94226-15-0)[6]

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or a similar organic solvent[4]

  • Deionized water

  • Methanol

  • Beakers (250 mL)

  • Stir plate and stir bar (optional, for stirred polymerization)[5]

  • Forceps or glass rod

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, prepare a solution by dissolving this compound (e.g., 0.01 mol) and sodium hydroxide (e.g., 0.02 mol) in 50 mL of deionized water. The base is crucial for neutralizing the HCl byproduct.[4]

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve adipoyl chloride (e.g., 0.01 mol) in 50 mL of dichloromethane.[4]

  • Polymerization: Gently pour the aqueous solution on top of the organic solution, taking care to minimize mixing. A polymer film will instantly form at the interface of the two layers.[7]

  • Polymer Isolation: Using forceps or a glass rod, carefully grasp the polyamide film at the interface and continuously pull it out as a "rope." The polymer can be wound onto the rod.

  • Washing and Purification: Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts. Subsequently, wash with methanol to remove the organic solvent and low-molecular-weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Adipoyl chloride is corrosive and reacts with moisture; handle with care.

Characterization and Hypothetical Data

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polyamide by identifying characteristic amide bond peaks (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the detailed structure of the polymer repeating unit.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The branched nature of the diamine may result in a polymer with moderate molecular weight.

Table 1: Hypothetical GPC Data

Sample ID Mn (kDa) Mw (kDa) PDI

| Polyamide-PHD-A | 15 | 32 | 2.1 |

3. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). Due to the expected amorphous nature, a clear Tg should be observable, while a melting peak may be broad or absent.[8]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the decomposition temperature (Td).

Table 2: Hypothetical Thermal Properties

Polymer Tg (°C) Tm (°C) Td (5% weight loss, °C)

| Polyamide-PHD-A | 110 | Not observed | 415 |

4. Crystallinity:

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the polymer. An amorphous polymer will show a broad halo instead of sharp diffraction peaks.[1]

Visualizations

G Proposed Condensation Polymerization Reaction R1 n (this compound) Plus1 + R1->Plus1 R2 n (Adipoyl Chloride) P1 Polyamide Repeat Unit R2->P1 Polymerization Plus2 + P1->Plus2 P2 2n HCl Plus1->R2 Plus2->P2

Caption: Proposed condensation polymerization of this compound.

G Experimental Workflow for Interfacial Polymerization A Prepare Aqueous Phase (Diamine + NaOH in H₂O) C Combine Phases (Formation of Interface) A->C B Prepare Organic Phase (Adipoyl Chloride in CH₂Cl₂) B->C D Polymerization (Film forms at interface) C->D E Isolate Polymer (Pull 'rope' from interface) D->E F Wash Polymer (H₂O and Methanol) E->F G Dry Polymer (Vacuum Oven) F->G H Characterization (FT-IR, NMR, GPC, DSC, TGA) G->H

Caption: Workflow for the synthesis and characterization of the polyamide.

Conclusion and Outlook

The use of this compound as a monomer in condensation polymerization presents a viable route to novel amorphous polyamides. The branched structure is anticipated to yield polymers with enhanced solubility and processability, potentially opening up new applications in areas such as coatings, adhesives, and advanced composites where traditional polyamides are not suitable. The provided protocol offers a solid foundation for researchers to synthesize and characterize these new materials, and further studies could explore copolymerization with other diamines or the use of different diacid chlorides to fine-tune the polymer properties for specific applications.

References

Application of 2-Propylheptane-1,3-diamine in Materials Science: A General Overview and Hypothetical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that specific applications and detailed experimental data for 2-propylheptane-1,3-diamine in materials science are not widely documented in publicly available literature. However, based on the known reactivity of 1,3-diamines, we can infer its potential applications and provide generalized protocols. Diamines are crucial building blocks in polymer chemistry, serving as monomers for polyamides and as curing agents for epoxy resins.

Hypothetical Application Notes

This compound, a diamine with a branched alkyl chain, could potentially be utilized in the synthesis of specialty polymers where its unique structure may impart desirable properties. The propyl and heptyl groups attached to the diamine backbone would likely increase the flexibility and solubility of the resulting polymers, while also influencing their thermal and mechanical properties.

Potential applications in materials science include:

  • Polyamide Synthesis: As a monomer in the synthesis of polyamides (nylons), this compound could be reacted with dicarboxylic acids or their derivatives. The resulting polyamide would be expected to have a lower melting point and glass transition temperature compared to polyamides derived from linear diamines, due to the disruption of chain packing by the alkyl side groups. This could be advantageous for applications requiring flexible and processable materials.

  • Epoxy Resin Curing Agent: The two primary amine groups of this compound make it a suitable candidate as a curing agent for epoxy resins. The bulky alkyl groups might influence the cross-linking density and the final properties of the cured epoxy, potentially leading to increased toughness and impact resistance.

  • Polyurethane Synthesis: In the formation of polyurethanes, this diamine could act as a chain extender, reacting with isocyanate prepolymers. The resulting material's properties would be influenced by the diamine's structure, potentially leading to softer and more elastomeric polyurethanes.

Hypothetical Experimental Protocols

The following are generalized experimental protocols for the potential use of this compound in the synthesis of polyamides and as an epoxy curing agent. These are illustrative and would require optimization for this specific diamine.

Protocol 1: Synthesis of a Polyamide via Solution Polymerization

This protocol describes the synthesis of a polyamide from this compound and a diacid chloride (e.g., adipoyl chloride).

Materials:

  • This compound

  • Adipoyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine (as an acid scavenger)

  • Methanol

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound and triethylamine in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMAc to the stirred solution via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and by-products.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterize the resulting polyamide using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Protocol 2: Curing of an Epoxy Resin

This protocol outlines the use of this compound as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Acetone (for viscosity reduction, optional)

  • Molds for sample casting

  • Vacuum oven

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the DGEBA resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

  • Preheat the DGEBA resin to approximately 50-60°C to reduce its viscosity.

  • Add the calculated amount of this compound to the preheated epoxy resin.

  • Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to reduce viscosity, which should be evaporated before curing.

  • Pour the mixture into preheated molds.

  • Cure the samples in an oven. A typical curing cycle might be 2 hours at 80°C followed by 3 hours at 150°C. The exact curing schedule will need to be determined experimentally.

  • After curing, allow the samples to cool slowly to room temperature to avoid internal stresses.

  • Characterize the cured epoxy for its mechanical (tensile strength, modulus), thermal (glass transition temperature via DSC or DMA), and chemical properties.

Data Presentation

As no specific experimental data for materials derived from this compound is available, a comparative table of properties for polyamides synthesized with different linear aliphatic diamines is presented below to illustrate how structure affects material properties. This provides a basis for predicting the potential properties of a polyamide derived from the branched this compound.

Diamine MonomerPolyamide DesignationMelting Point (°C)Glass Transition Temp. (°C)Tensile Strength (MPa)
1,6-HexanediaminePA 6,6~265~50~80
1,8-OctanediaminePA 8,6~250~45~75
1,10-DecanediaminePA 10,6~235~40~70

Note: The data in this table is generalized from typical values for polyamides made with adipic acid (a C6 diacid). The inclusion of this compound would likely lead to a further reduction in melting point and glass transition temperature due to its branched structure.

Visualizations

The following diagrams illustrate the generalized workflows for polymer synthesis using a diamine like this compound.

Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product Diamine This compound in DMAc Mixing Mix at 0°C Diamine->Mixing Diacid Diacid Chloride in DMAc Diacid->Mixing Reaction Stir at RT for 24h under N2 Mixing->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Vacuum Dry Washing->Drying Polyamide Polyamide Drying->Polyamide

Caption: Workflow for Polyamide Synthesis.

Epoxy_Curing_Workflow cluster_preparation Preparation cluster_processing Processing cluster_curing Curing cluster_product Final Product Resin Preheat Epoxy Resin Mixing Thorough Mixing Resin->Mixing CuringAgent This compound CuringAgent->Mixing Molding Pour into Molds Mixing->Molding OvenCure Oven Curing (e.g., 80°C then 150°C) Molding->OvenCure Cooling Slow Cooling OvenCure->Cooling CuredEpoxy Cured Epoxy Resin Cooling->CuredEpoxy

Caption: Workflow for Epoxy Resin Curing.

Application Note: Chiral Separation of 2-Propylheptane-1,3-diamine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a strategic approach for the development of a chiral separation method for the enantiomers of 2-Propylheptane-1,3-diamine. Due to the absence of a published, specific method for this compound, this document provides a detailed, generalized protocol based on established methodologies for the chiral resolution of primary diamines. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and efficient method for the enantioselective analysis and purification of this compound.

Introduction

This compound is a chiral diamine with two stereocenters, leading to the existence of enantiomeric pairs. In the pharmaceutical and chemical industries, the ability to separate and quantify enantiomers is of paramount importance, as individual enantiomers can exhibit significantly different pharmacological, toxicological, or physiological activities. The development of stereoselective analytical methods is, therefore, a critical step in the research, development, and quality control of chiral compounds.

The separation of chiral primary amines can be challenging due to their potential for strong interactions with the stationary phase, which can lead to poor peak shape and resolution.[1] However, significant advancements in chiral stationary phase technology, particularly polysaccharide and cyclofructan derivatives, have enabled the successful resolution of a wide range of chiral amines.[1][2] This application note outlines a systematic screening protocol for developing a chiral separation method for this compound using both HPLC and SFC techniques.

Experimental Workflow

The development of a chiral separation method typically follows a systematic screening and optimization process. The following diagram illustrates the general workflow.

Chiral_Separation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Application Start Racemic this compound Sample Screen_CSPs Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Cyclofructan) Start->Screen_CSPs Screen_Modes Test in Different Modes (HPLC: NP, PO; SFC) Screen_CSPs->Screen_Modes Evaluate_Results Evaluate Initial Screening Results (Resolution, Peak Shape) Screen_Modes->Evaluate_Results Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate_Results->Optimize_MP Optimize_Conditions Optimize Instrumental Parameters (Flow Rate, Temperature, Back Pressure) Optimize_MP->Optimize_Conditions Final_Method Final Optimized Method Optimize_Conditions->Final_Method Validation Method Validation (Robustness, Linearity, LOD, LOQ) Final_Method->Validation Application Application (Enantiomeric Purity, Preparative Separation) Validation->Application

Caption: Workflow for Chiral Method Development.

Recommended Initial Screening Protocols

A screening approach using a variety of chiral stationary phases and mobile phase conditions is the most efficient strategy for identifying a suitable chiral separation method.

Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • SFC System: An analytical SFC system with a photodiode array (PDA) detector and back-pressure regulator.

Chiral Stationary Phases (CSPs)

A selection of polysaccharide-based and cyclofructan-based CSPs is recommended for the initial screening.

CSP TypeRecommended Columns (Examples)
Polysaccharide-based Chiralpak® IA, IB, IC, ID, IE, IF
Cyclofructan-based Larihc® CF6-P
Mobile Phase Screening Conditions

The following tables outline recommended starting conditions for HPLC and SFC screening. For basic compounds like diamines, the addition of acidic and/or basic modifiers to the mobile phase is often necessary to achieve good peak shapes and selectivity.[3]

Table 1: HPLC Screening Conditions

ModeMobile Phase CompositionAdditives
Normal Phase (NP) Heptane/Ethanol (90:10, v/v)0.1% Diethylamine (DEA) or Butylamine
Heptane/Isopropanol (90:10, v/v)0.1% Diethylamine (DEA) or Butylamine
Polar Organic (PO) Acetonitrile/Methanol (95:5, v/v)0.1% DEA or 0.3% Trifluoroacetic acid (TFA) / 0.2% DEA
Methanol (100%)0.1% DEA or 0.3% TFA / 0.2% DEA

Table 2: SFC Screening Conditions

Mobile PhaseCo-solvent (Modifier)Additives
CO₂ Methanol0.3% TFA / 0.2% Triethylamine (TEA)
CO₂ Ethanol0.3% TFA / 0.2% TEA

Detailed Experimental Protocols

The following are generalized protocols for performing the initial screening.

Protocol 1: HPLC Chiral Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 column volumes.

  • Injection: Inject 5-10 µL of the sample solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or ELSD if no chromophore is present).

  • Data Analysis: Evaluate the chromatogram for the number of peaks, resolution between enantiomers, and peak shape.

  • Screening Progression: If no separation is observed, proceed to the next mobile phase composition or the next chiral column in the screening set.

Protocol 2: SFC Chiral Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the modifier (e.g., Methanol).

  • System Equilibration: Equilibrate the system and the selected chiral column with the initial mobile phase conditions.

  • Injection: Inject 1-5 µL of the sample solution.

  • Chromatographic Conditions:

    • Flow Rate: 2.0-3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Modifier Gradient: A typical screening gradient would be from 5% to 40% co-solvent over 5-10 minutes.

    • Detection: PDA detector (e.g., 210-400 nm).

  • Data Analysis: Assess the chromatograms for enantiomeric separation.

  • Optimization: If partial separation is observed, an isocratic method with the optimal co-solvent percentage can be further developed.

Data Presentation and Interpretation

All quantitative data from the screening and optimization experiments should be systematically recorded to allow for easy comparison.

Table 3: Example Data Summary for Chiral Screening

CSPMobile Phaset_R1 (min)t_R2 (min)Resolution (R_s)Selectivity (α)
Chiralpak IAHeptane/IPA (90:10) + 0.1% DEA5.26.11.81.25
Larihc CF6-PACN/MeOH (95:5) + 0.3%TFA/0.2%TEA4.85.31.21.15
Chiralpak IBCO₂/Methanol + 0.3%TFA/0.2%TEA2.12.52.11.30
  • Resolution (R_s): A value ≥ 1.5 indicates baseline separation.

  • Selectivity (α): A value > 1 indicates that the enantiomers are retained differently.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Propylheptane-1,3-diamine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the reductive amination of 2-Propylheptane-1,3-diol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be running to completion. You can address this by:

    • Increasing Reaction Time: Extend the reaction time in increments (e.g., 2-4 hours) and monitor the progress by techniques like TLC or GC.

    • Increasing Temperature: Gradually increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to side product formation.

    • Increasing Pressure: If using gaseous ammonia and hydrogen, increasing the pressure can enhance the reaction rate. Ensure your equipment is rated for higher pressures.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Use Fresh Catalyst: Ensure you are using a fresh batch of catalyst. Raney® Nickel, for example, can lose activity over time.

    • Proper Catalyst Handling: Handle catalysts under an inert atmosphere to prevent oxidation.

    • Increase Catalyst Loading: A modest increase in the catalyst to substrate ratio can sometimes improve conversion.

  • Sub-optimal Reaction Conditions: The reaction parameters may not be ideal for this specific substrate. Refer to the table below for typical ranges and systematically vary one parameter at a time.

  • Poor Quality Starting Materials: Impurities in your 2-Propylheptane-1,3-diol or ammonia source can interfere with the reaction. Ensure the purity of your starting materials.

Q2: I am observing significant formation of side products. How can I minimize them?

A2: Side product formation is often related to reaction conditions and the reactivity of intermediates. Here are some strategies to improve selectivity:

  • Formation of Mono-amino Alcohol: The reaction may stall after the amination of only one hydroxyl group. To favor the formation of the diamine, consider:

    • Using a Large Excess of Ammonia: A higher concentration of the aminating agent can drive the reaction towards the desired product.

    • Optimizing Temperature: Lowering the temperature might favor the complete reaction over side reactions, although it may require longer reaction times.

  • Cyclization or Polymerization: At higher temperatures, there is a risk of forming cyclic byproducts or oligomers. If you suspect this is occurring:

    • Lower the Reaction Temperature: This is the most effective way to reduce temperature-dependent side reactions.

    • Control the Rate of Addition: If applicable to your setup, adding the diol substrate slowly to the reaction mixture can help maintain a low concentration and minimize intermolecular side reactions.

  • Over-alkylation: If using an alkylamine instead of ammonia, over-alkylation can be an issue. This can be mitigated by using a large excess of the primary amine.

Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of long-chain aliphatic diamines can be challenging due to their physical properties.

  • Distillation: Vacuum distillation is the most common method for purifying liquid diamines. Due to the relatively high boiling point of this compound, a good vacuum is essential to prevent decomposition at high temperatures.

  • Crystallization of Salts: If distillation is not effective, you can convert the diamine to a salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent. The free diamine can then be regenerated by treatment with a base.

  • Column Chromatography: While less common for bulk purification of simple amines, silica gel chromatography can be used for small-scale purification or for removing highly polar or non-polar impurities. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most plausible and industrially relevant route is the reductive amination of 2-Propylheptane-1,3-diol. This one-pot reaction involves reacting the diol with ammonia in the presence of a hydrogenation catalyst and hydrogen gas.

Q2: Which catalysts are most effective for the reductive amination of 2-Propylheptane-1,3-diol?

A2: Several catalysts can be effective for this transformation. The choice of catalyst can significantly impact yield and selectivity. Common choices include:

  • Raney® Nickel: A widely used, cost-effective catalyst for reductive aminations. It often requires high pressures and temperatures.

  • Palladium on Carbon (Pd/C): Another common hydrogenation catalyst that can be effective under milder conditions than Raney Nickel.

  • Rhodium and Ruthenium Catalysts: These are also highly effective but are generally more expensive. They may offer higher selectivity and activity under milder conditions.

Q3: What are the typical reaction conditions for this synthesis?

A3: The optimal conditions will need to be determined empirically for your specific setup. However, a good starting point based on analogous reactions would be:

  • Temperature: 120-200°C

  • Pressure (Hydrogen): 50-150 bar

  • Ammonia: Can be used as a gas or a solution in a solvent like methanol or ethanol. A large excess is generally recommended.

  • Solvent: The reaction can be run neat or in a solvent like methanol, ethanol, or THF.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (if your reactor setup allows) and analyzing them by:

  • Thin Layer Chromatography (TLC): Staining with ninhydrin can visualize the amine products.

  • Gas Chromatography (GC): A GC equipped with a suitable column can be used to quantify the starting material and product. Derivatization of the amine may be necessary for good peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the diol starting material and the appearance of the diamine product.

Data Presentation

The following table summarizes typical reaction parameters for the reductive amination of long-chain diols to diamines, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterTypical RangeNotes
Catalyst Raney® Nickel, Pd/C, Rh/CCatalyst choice affects reaction conditions and selectivity.
Catalyst Loading 5-10 wt% relative to the diolHigher loading may increase reaction rate but also cost.
Temperature 120 - 200 °CHigher temperatures can lead to side reactions.
Hydrogen Pressure 50 - 150 barHigher pressure generally favors the reaction.
Ammonia 10-20 fold molar excessA large excess drives the reaction to completion.
Solvent Methanol, Ethanol, THF, or neatSolvent choice can affect solubility and reaction rate.
Reaction Time 8 - 24 hoursMonitor reaction progress to determine optimal time.
Typical Yield 60 - 90%Yield is highly dependent on optimization of all parameters.

Experimental Protocols

Hypothetical Protocol for Reductive Amination of 2-Propylheptane-1,3-diol

This protocol is a representative procedure based on the synthesis of similar long-chain aliphatic diamines. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment. High-pressure reactions should only be performed in a suitable autoclave.

Materials:

  • 2-Propylheptane-1,3-diol

  • Anhydrous ammonia

  • Raney® Nickel (50% slurry in water)

  • Hydrogen gas (high purity)

  • Methanol (anhydrous)

  • Deionized water

  • Standard laboratory glassware and a high-pressure autoclave system

Procedure:

  • Catalyst Preparation: In a beaker, carefully wash the Raney® Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL) followed by anhydrous methanol (3 x 50 mL). The catalyst should be kept wet with solvent at all times.

  • Reaction Setup: To a high-pressure autoclave, add 2-Propylheptane-1,3-diol (e.g., 0.1 mol) and anhydrous methanol (100 mL). Carefully add the washed Raney® Nickel catalyst to the reactor.

  • Reaction Execution:

    • Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.

    • Introduce anhydrous ammonia into the autoclave to the desired pressure (e.g., 20 bar).

    • Pressurize the autoclave with hydrogen gas to the final reaction pressure (e.g., 100 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 150°C).

    • Maintain these conditions for the desired reaction time (e.g., 12 hours), monitoring the pressure to track hydrogen uptake.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude this compound can then be purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start catalyst_prep Catalyst Washing (Raney Ni) start->catalyst_prep reactor_charge Charge Reactor: - 2-Propylheptane-1,3-diol - Methanol - Catalyst catalyst_prep->reactor_charge purge Purge with N2 then H2 reactor_charge->purge ammonia_add Add NH3 purge->ammonia_add pressurize Pressurize with H2 ammonia_add->pressurize react Heat and Stir (150°C, 100 bar) pressurize->react cooldown Cool and Vent react->cooldown filter Filter Catalyst cooldown->filter concentrate Concentrate filter->concentrate distill Vacuum Distillation concentrate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_solutions Potential Solutions start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No increase_time Increase Reaction Time check_conversion->increase_time Yes optimize_conditions Optimize Conditions (e.g., lower temp) check_side_products->optimize_conditions Yes check_catalyst Check Catalyst Activity check_side_products->check_catalyst No increase_temp Increase Temperature increase_time->increase_temp increase_pressure Increase Pressure increase_temp->increase_pressure purify_reagents Purify Starting Materials check_catalyst->purify_reagents

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Purification of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Propylheptane-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for aliphatic diamines like this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature of the impurities and the required final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For instance, if synthesized via hydrogenation of a dinitrile, cyclic imines could be a potential impurity.[1] If prepared through reductive amination, partially aminated intermediates or over-alkylated products might be present.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities are often polar by-products. These can sometimes be removed by treating the crude product with activated carbon followed by filtration before proceeding with distillation or chromatography.

Q4: My purified this compound is degrading over time. How can I improve its stability?

A4: Aliphatic amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the purified diamine under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling - High viscosity of the crude material.- Inefficient stirring.- Superheating.- Use a magnetic or mechanical stirrer.- Add boiling chips.- Ensure the heating mantle is properly sized and controlled.
Poor separation of fractions - Inefficient distillation column.- Distillation rate is too fast.- Fluctuations in vacuum pressure.- Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration.- Ensure a stable vacuum source and check for leaks in the system.
Product solidifying in the condenser - The condenser water is too cold.- The product has a high melting point.- Use room temperature water or a coolant at a higher temperature for the condenser.- Gently heat the condenser with a heat gun to melt the solid.
Low yield of purified product - Product loss due to hold-up in the distillation apparatus.- Thermal decomposition of the product.- Use a smaller distillation setup for smaller quantities.- Ensure the distillation is performed under a suitable vacuum to lower the boiling point and prevent decomposition.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from impurities - Incorrect stationary phase.- Inappropriate mobile phase.- For basic amines, consider using basic alumina or an amine-functionalized silica gel to reduce tailing.[2]- Optimize the mobile phase polarity. A common system is a gradient of methanol in dichloromethane with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2]
Compound is stuck on the column - The compound is too polar for the chosen mobile phase.- Strong interaction with the stationary phase (e.g., acidic silica).- Gradually increase the polarity of the mobile phase.- If using silica gel, consider switching to a more inert stationary phase like alumina or a C18 reversed-phase column.[2][3]
Tailing of the product peak - Acid-base interaction between the basic amine and acidic silica gel.- Add a small amount of a competing base (e.g., triethylamine or ammonia) to the mobile phase to neutralize the acidic sites on the silica gel.[2]
Inconsistent elution profile - Cracks or channels in the stationary phase bed.- Improper loading of the sample.- Pack the column carefully to ensure a uniform bed.- Load the sample in a minimal amount of solvent and ensure it is evenly distributed at the top of the column.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the flask gently using a heating mantle while stirring.

  • Fraction Collection: Collect the fractions as they distill. Monitor the head temperature and the refractive index of the distillate to identify the pure fractions.

  • Shutdown: Once the desired product has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Prepare a glass column with a slurry of the chosen stationary phase (e.g., amine-functionalized silica gel) in the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary. A typical mobile phase system could be a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.[2]

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or another suitable analytical technique.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Close boiling impurities Analysis GC-MS, NMR, etc. Distillation->Analysis Chromatography->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed Troubleshooting_Tree Start Poor Separation in Chromatography? CheckStationary Is stationary phase appropriate? Start->CheckStationary CheckMobile Is mobile phase optimized? CheckStationary->CheckMobile Yes UseBasic Use basic alumina or amine-functionalized silica CheckStationary->UseBasic No AddModifier Add basic modifier (e.g., TEA) CheckMobile->AddModifier No (for tailing) AdjustPolarity Adjust solvent polarity CheckMobile->AdjustPolarity No (for elution) AddModifier->AdjustPolarity ReversedPhase Consider reversed-phase AdjustPolarity->ReversedPhase Still poor separation

References

"common side products in the synthesis of branched 1,3-diamines"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of branched 1,3-diamines. The following information is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce branched 1,3-diamines?

A1: Several methods are employed for the synthesis of 1,3-diamines, with the choice of route often depending on the desired substitution pattern and stereochemistry. Some common strategies include:

  • Reduction of dinitriles: This is a widely used industrial method, particularly for linear diamines, but can be adapted for branched structures.

  • Amination of carbonyl compounds: This can involve reductive amination of β-amino ketones or the reaction of enamines with aminating agents.

  • Ring-opening of azetidines: Enantiopure azetidinium salts can be opened with various nucleophiles to yield 1,3-diamines.[1]

  • Intramolecular C-H amination: This method can be used to form cyclic sulfonamides which can then be converted to 1,3-diamines.[2]

  • Mannich reaction: Asymmetric Mannich reactions of ketones can produce 1,3-diamine precursors with high enantioselectivity.[3][4]

Q2: I am observing a complex mixture of products in my reaction. What are the likely side products?

A2: The formation of side products is highly dependent on the synthetic route employed. Please refer to the Troubleshooting Guide below for a more detailed breakdown of potential impurities for specific reaction types. Common side products can include incompletely reacted starting materials, over-alkylated amines, elimination products, and isomers of the desired diamine.

Q3: How can I effectively purify my branched 1,3-diamine from common impurities?

A3: Purification strategies will vary based on the properties of your target diamine and the impurities present. Common techniques include:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating volatile diamines from less volatile impurities.

  • Crystallization: Formation of a salt (e.g., hydrochloride or trifluoroacetate) can facilitate crystallization and removal of non-basic impurities.

  • Chromatography: Column chromatography on silica gel or alumina is a versatile method for separating closely related compounds. The choice of eluent is critical and often requires optimization.

  • Acid-base extraction: This can be used to separate the basic diamine product from neutral or acidic impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of branched 1,3-diamines.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst or reagent. - Degradation of product under reaction conditions.- Monitor reaction progress by TLC or GC-MS to determine optimal reaction time. - Screen different solvents, temperatures, and catalysts. - Ensure reagents are pure and dry.
Formation of Over-Alkylated Products - Use of a highly reactive alkylating agent. - Incorrect stoichiometry of reactants.- Use a less reactive alkylating agent. - Slowly add the alkylating agent to the reaction mixture. - Use a protecting group strategy for one of the amine functionalities.
Presence of Elimination Products (e.g., Alkenes) - High reaction temperatures. - Use of a strong, non-nucleophilic base.- Lower the reaction temperature. - Use a milder base.
Formation of Isomeric Diamines - Lack of regioselectivity in the C-N bond-forming step.- For ring-opening reactions, the choice of nucleophile and substrate can influence regioselectivity.[1] - Employ a directing group to favor the formation of the desired isomer.
Difficulty in Removing Starting Materials - Similar polarity of starting material and product.- Optimize chromatographic separation conditions (e.g., gradient elution). - Consider derivatization of the product to alter its polarity before purification.
Common Side Products in Branched 1,3-Diamine Synthesis
Synthetic Route Common Side Products Notes
Reductive Amination of β-Amino Ketones - β-Amino alcohol (from reduction of the ketone without amination). - Tertiary amine (from over-alkylation). - Imine intermediate.The relative amounts of these side products can be influenced by the choice of reducing agent and the reaction conditions.
Ring-Opening of Azetidinium Salts - Regioisomeric 1,2- or 1,3-amino alcohols or ethers (depending on the nucleophile).The regioselectivity of the ring-opening is a key challenge in this method.[1]
Intramolecular C-H Amination - Unreacted starting material. - Products of intermolecular amination.High dilution conditions can favor the desired intramolecular reaction.
Reduction of Dinitriles - Partially hydrogenated intermediates (e.g., aminonitriles). - Cyclic imines (e.g., tetrahydroazepine from hexamethylenediamine synthesis).[5]The choice of catalyst and hydrogenation conditions is crucial to minimize these impurities.[5]

Experimental Protocols

Example Protocol: Synthesis of a Branched 1,3-Diamine via Reductive Amination

This protocol describes a general procedure for the synthesis of a branched 1,3-diamine from a β-amino ketone. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • β-amino ketone hydrochloride (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-amino ketone hydrochloride (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with dichloromethane to remove any non-polar impurities.

  • Basify the aqueous layer to pH ~12 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reaction Reductive Amination start->reaction quench Reaction Quench reaction->quench extraction Acid-Base Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography analysis Product Analysis chromatography->analysis end Final Product analysis->end Pure Product

Caption: General experimental workflow for the synthesis and purification of a branched 1,3-diamine.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_impurities Side Products Present? start->check_impurities check_reaction->check_impurities No optimize_time Optimize Reaction Time/Temp check_reaction->optimize_time Yes change_reagents Change Reagents/Stoichiometry check_impurities->change_reagents Yes optimize_purification Optimize Purification check_impurities->optimize_purification Purification Issue end Successful Synthesis optimize_time->end Improved Yield change_reagents->end Improved Purity optimize_purification->end Improved Purity

Caption: Troubleshooting logic for addressing common issues in 1,3-diamine synthesis.

References

Technical Support Center: Stereoselective Synthesis of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Propylheptane-1,3-diamine. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound?

The main challenges in establishing the desired stereochemistry at the C1 and C3 positions of this compound revolve around controlling the facial selectivity during the key bond-forming steps. This includes managing the approach of nucleophiles to prochiral centers and preventing racemization under the reaction or workup conditions. The flexible nature of the alkyl chain can also present challenges in creating a well-defined steric environment to guide the stereochemical outcome.

Q2: Which general strategies are most effective for the stereoselective synthesis of 1,3-diamines?

Several robust methods have been developed for the asymmetric synthesis of 1,3-diamines, which can be adapted for this compound. These include:

  • Diastereoselective reduction of chiral imines or ketimines: This approach often employs a chiral auxiliary, such as N-tert-butanesulfinamide (Ellman's auxiliary), to direct the stereochemical outcome of the reduction.[1][2]

  • Catalytic asymmetric hydrogenation or transfer hydrogenation of enamines or imines: Chiral metal catalysts are used to deliver hydrogen from one face of the C=N double bond.

  • Nucleophilic addition to chiral nitriles or imines: The use of chiral organometallic reagents or a chiral catalyst can control the stereochemistry of the newly formed stereocenter.

  • Multi-component reactions: Relay catalysis involving amines and transition metals can construct chiral 1,3-diamines from simple starting materials in a single pot.[3]

Q3: How do I choose the appropriate chiral auxiliary for my synthesis?

The choice of a chiral auxiliary is critical for achieving high diastereoselectivity. For the synthesis of chiral amines and diamines, N-tert-butanesulfinamide is a widely used and effective auxiliary due to its high directing ability and the ease of its subsequent removal.[2] Other auxiliaries like pseudoephedrine and its derivatives have also demonstrated high efficiency in asymmetric alkylation reactions, which can be a key step in building the carbon skeleton.[4] The optimal auxiliary will depend on the specific reaction conditions and the substrate. It is often necessary to screen a small library of auxiliaries to identify the best performer for a new substrate.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of an N-tert-Butanesulfinyl Imine Precursor

Possible Causes:

  • Inappropriate Reducing Agent: The choice of hydride source can significantly impact the diastereoselectivity. Bulky reducing agents often provide higher selectivity by interacting more specifically with the chiral auxiliary-substrate complex.

  • Suboptimal Reaction Temperature: Reductions are often more selective at lower temperatures. Running the reaction at a higher temperature may lead to a decrease in the energy difference between the transition states leading to the desired and undesired diastereomers.

  • Incorrect Stoichiometry: An excess of the reducing agent might lead to over-reduction or side reactions, potentially affecting the diastereomeric ratio.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-chiral auxiliary complex and the transition state of the reduction.

Solutions:

  • Screen Reducing Agents: Evaluate a range of hydride sources, from less hindered (e.g., NaBH₄) to more hindered reagents (e.g., L-Selectride®, K-Selectride®).

  • Optimize Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C) to enhance selectivity.

  • Control Stoichiometry: Use a precise amount of the reducing agent, typically 1.1 to 1.5 equivalents.

  • Solvent Screening: Test a variety of solvents with different polarities, such as THF, Et₂O, or CH₂Cl₂.

Quantitative Data from a Model Reaction (Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines)

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1NaBH₄THF-4085:15
2LiAlH₄THF-7890:10
3L-Selectride®THF-78>95:5

Note: This data is illustrative for a model system and may not directly translate to the synthesis of this compound. Experimental optimization is crucial.

Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

Possible Causes:

  • Suboptimal Catalyst or Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity in metal-catalyzed reactions.[5]

  • Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the catalyst.

  • Incorrect Catalyst Loading: Too low a catalyst loading may result in a slow and unselective reaction, while too high a loading can sometimes lead to the formation of less active or inactive catalyst species.

  • Atmosphere Control: Many asymmetric catalysts are sensitive to air and moisture.

Solutions:

  • Ligand Screening: Evaluate a library of chiral ligands to find the optimal one for the specific transformation.

  • Purification of Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried.

  • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

Quantitative Data from a Model Reaction (Pd-catalyzed Allylic Amination)

EntryChiral LigandCatalyst Loading (mol %)SolventEnantiomeric Excess (ee, %)
1Ligand A2.5Toluene75
2Ligand B2.5Toluene92
3Ligand B5.0Toluene95

Note: This data is illustrative for a model system and may not directly translate to the synthesis of this compound. Experimental optimization is crucial.[5]

Experimental Protocols

Key Experiment: Diastereoselective Reduction of an N-tert-Butanesulfinyl Imine

This protocol is a general guideline for the diastereoselective reduction of an N-tert-butanesulfinyl imine, a key intermediate in the synthesis of chiral diamines.[1]

Materials:

  • N-tert-Butanesulfinyl imine of the corresponding ketone precursor to this compound

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and EtOAc to afford the desired N-tert-butanesulfinyl-2-Propylheptane-1,3-diamine.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by HPLC analysis on a chiral stationary phase after removal of the sulfinyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Imine cluster_reduction Diastereoselective Reduction cluster_deprotection Deprotection start Ketone Precursor imine_formation Imine Formation (Ti(OEt)₄, THF) start->imine_formation auxiliary N-tert-Butanesulfinamide auxiliary->imine_formation chiral_imine Chiral N-tert-Butanesulfinyl Imine imine_formation->chiral_imine reduction Diastereoselective Reduction chiral_imine->reduction reducing_agent L-Selectride® (THF, -78 °C) reducing_agent->reduction sulfinamide N-tert-Butanesulfinyl Diamine reduction->sulfinamide deprotection Auxiliary Removal (HCl in MeOH) sulfinamide->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Diastereoselectivity Observed cause1 Suboptimal Reducing Agent start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Solvent Effects start->cause3 solution1 Screen Bulky Hydride Reagents cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Evaluate Different Aprotic Solvents cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity.

References

"scale-up considerations for 2-Propylheptane-1,3-diamine production"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Propylheptane-1,3-diamine Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up production of this compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound at a laboratory and pilot scale?

A common and scalable approach involves a two-step process. The first step is a Knoevenagel condensation of valeraldehyde with malononitrile, followed by a Michael addition with another equivalent of valeraldehyde. The resulting intermediate is then catalytically hydrogenated to yield this compound.

Q2: What are the critical safety precautions when handling this compound and its precursors?

This compound is expected to be corrosive and may cause skin burns and eye damage.[1][2] It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3][4] All manipulations should be performed in a well-ventilated fume hood.[1][5] Precursors like valeraldehyde are flammable liquids and should be handled away from ignition sources.[1][4]

Q3: How can I monitor the progress of the hydrogenation reaction?

Reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the intermediate and the appearance of the product peak will indicate the reaction's progression. Thin Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q4: What are the typical byproducts in this synthesis, and how can they be minimized?

Potential byproducts include incompletely hydrogenated intermediates and products from side reactions of valeraldehyde. To minimize these, it is crucial to control the reaction temperature and pressure during hydrogenation and to use a highly selective catalyst. Ensuring the purity of the starting materials is also critical.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Knoevenagel/Michael Addition Step
  • Symptom: The yield of the dinitrile intermediate is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Inefficient Catalyst Ensure the catalyst (e.g., piperidine or another base) is fresh and used in the correct stoichiometric amount. Consider screening other base catalysts to optimize the reaction.
Suboptimal Reaction Temperature The reaction is typically run at or slightly above room temperature. If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. Monitor for byproduct formation at higher temperatures.
Impure Starting Materials Use freshly distilled valeraldehyde to remove any oxidized impurities (valeric acid) that can inhibit the reaction. Ensure malononitrile is of high purity.
Incorrect Stoichiometry Precisely measure the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side products.
Problem 2: Incomplete Hydrogenation
  • Symptom: GC-MS analysis shows the presence of significant amounts of partially hydrogenated intermediates.

  • Possible Causes & Solutions:

CauseSolution
Catalyst Deactivation The catalyst (e.g., Raney Nickel or Palladium on carbon) may be poisoned by impurities. Ensure all reactants and the solvent are of high purity. Increase the catalyst loading or use a fresh batch of catalyst.
Insufficient Hydrogen Pressure The hydrogenation of nitriles requires sufficient hydrogen pressure. Ensure the reactor is properly sealed and that the pressure is maintained at the recommended level throughout the reaction.
Inadequate Mixing In a slurry-based hydrogenation, efficient mixing is crucial for good contact between the catalyst, substrate, and hydrogen. Ensure the stirring speed is adequate for the scale of the reaction.
Low Reaction Temperature Hydrogenation of nitriles can be slow at low temperatures. A moderate increase in temperature can improve the reaction rate, but excessive heat may lead to side reactions.
Problem 3: Product Purification Challenges
  • Symptom: Difficulty in obtaining high-purity this compound after distillation.

  • Possible Causes & Solutions:

CauseSolution
Formation of Azeotropes The product may form an azeotrope with the solvent or byproducts. Consider using a different solvent for the reaction or workup.
Co-distillation of Impurities High-boiling impurities may co-distill with the product. A fractional distillation column with a higher number of theoretical plates can improve separation.
Thermal Decomposition The product may be susceptible to thermal degradation at high temperatures. Perform the distillation under a high vacuum to lower the boiling point.
Presence of Water Water can interfere with the distillation. Ensure the crude product is thoroughly dried using a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.

Experimental Protocols

Protocol 1: Synthesis of the Dinitrile Intermediate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeraldehyde (2.0 equivalents), malononitrile (1.0 equivalent), and a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: Catalytic Hydrogenation to this compound
  • In a high-pressure autoclave, dissolve the dinitrile intermediate in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 5% Palladium on Carbon or Raney Nickel, 5-10 wt%).

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via GC-MS.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Visualizations

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield of Dinitrile Intermediate check_catalyst Check Catalyst Activity and Amount start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_temp Evaluate Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok check_purity Verify Purity of Starting Materials purity_ok Purity High? check_purity->purity_ok check_stoichiometry Confirm Reactant Stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok catalyst_ok->check_temp Yes replace_catalyst Use Fresh Catalyst / Optimize Loading catalyst_ok->replace_catalyst No temp_ok->check_purity Yes adjust_temp Adjust Temperature temp_ok->adjust_temp No purity_ok->check_stoichiometry Yes purify_reagents Purify/Distill Starting Materials purity_ok->purify_reagents No adjust_ratios Recalculate and Adjust Molar Ratios stoichiometry_ok->adjust_ratios No end Yield Improved stoichiometry_ok->end Yes replace_catalyst->end adjust_temp->end purify_reagents->end adjust_ratios->end

Caption: Troubleshooting workflow for low yield in the initial condensation step.

Experimental Workflow for this compound Synthesis

synthesis_workflow start Starting Materials (Valeraldehyde, Malononitrile) step1 Knoevenagel/Michael Addition start->step1 intermediate Dinitrile Intermediate step1->intermediate step2 Catalytic Hydrogenation intermediate->step2 crude_product Crude Diamine step2->crude_product purification Vacuum Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

References

"impact of reaction conditions on the purity of 2-Propylheptane-1,3-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Propylheptane-1,3-diamine for high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination of a suitable dicarbonyl precursor or hydrogenation of a dinitrile.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low Purity of Final Product After Distillation - Incomplete reaction leaving starting materials. - Formation of side products such as monoamines, imines, or polymeric materials. - Inefficient distillation failing to separate closely boiling impurities.- Monitor reaction completion using GC-MS or TLC before work-up. - Optimize reaction conditions (see Table 1) to minimize side product formation. - Employ fractional distillation with a high-efficiency column.[1][2][3] - Consider a chemical purification step (e.g., salt formation and recrystallization) before distillation.
RXN-001 Reaction Stalls or Proceeds Slowly - Catalyst deactivation or poisoning. - Insufficient temperature or pressure. - Poor quality of reagents or solvent.- Use fresh, high-quality catalyst (e.g., pre-activated Raney Nickel).[4][5][6][7] - Ensure the reaction temperature and hydrogen/ammonia pressure are within the optimal range (see Table 1). - Use anhydrous solvents and high-purity starting materials.
RXN-002 Formation of Significant Amounts of Side Products - Suboptimal reaction temperature or pressure. - Incorrect stoichiometry of reactants. - Inappropriate catalyst or catalyst loading.- Adjust temperature and pressure to favor diamine formation (see Table 1). - Use a sufficient excess of ammonia to suppress the formation of secondary and tertiary amines.[8] - Screen different catalysts (e.g., Raney Nickel, Raney Cobalt, supported noble metal catalysts) and optimize catalyst loading.[9][10]
PUR-002 Difficulty in Removing Solvent and Water - Formation of an azeotrope with water. - High boiling point of the solvent.- For solvent removal, use a rotary evaporator under reduced pressure. - To remove water, consider azeotropic distillation with a suitable solvent (e.g., toluene) or drying the organic phase with a desiccant (e.g., anhydrous sodium sulfate) before final distillation.
ANA-001 Inaccurate Purity Assessment by GC-MS - Co-elution of impurities with the main product. - Thermal degradation of the sample in the injector port. - Improper derivatization for analysis.- Optimize the GC temperature program and column to improve separation. - Use a lower injector temperature. - Consider derivatization of the amine groups (e.g., with trifluoroacetic anhydride) to improve volatility and peak shape.

Impact of Reaction Conditions on Purity (Illustrative Data)

The following table provides illustrative data on how different reaction conditions can affect the purity of this compound synthesized via catalytic hydrogenation of the corresponding dinitrile. This data is based on general principles and published results for similar aliphatic diamines.[11][12][13]

Table 1: Effect of Reaction Parameters on the Purity of this compound

ParameterCondition APurity (%)Condition BPurity (%)
Temperature 100°C92150°C85
Hydrogen Pressure 50 bar90100 bar95
Ammonia Pressure 10 bar8820 bar94
Catalyst Raney Nickel93Raney Cobalt89
Solvent Methanol91Tetrahydrofuran94

Note: This data is for illustrative purposes to demonstrate trends in how reaction conditions can influence product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and scalable method is the catalytic hydrogenation of 2-propyl-1,3-dicyanopropane. This involves reacting the dinitrile with hydrogen gas in the presence of a catalyst, typically Raney Nickel or Raney Cobalt, and ammonia in a suitable solvent.[11][14] Another potential route is the reductive amination of 2-propyl-1,3-propanedial or a protected equivalent.[15][16][17]

Q2: What are the typical impurities I might encounter?

A2: Common impurities include unreacted starting materials (dinitrile or dicarbonyl), monoamines (from partial reaction), secondary and tertiary amines (from side reactions between the product and starting materials), and cyclic byproducts. The specific impurity profile will depend on the synthetic route and reaction conditions.

Q3: How can I effectively purify the crude this compound?

A3: Fractional distillation under reduced pressure is the most common method for purifying aliphatic diamines.[1][2] For challenging separations, a preliminary purification by converting the diamine to a salt (e.g., hydrochloride or sulfate), recrystallizing the salt, and then liberating the free diamine with a base can be very effective.

Q4: Which analytical techniques are best for determining the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help quantify non-volatile impurities. Titration can be used to determine the overall amine content.

Q5: My reaction with Raney Nickel is not going to completion. What should I do?

A5: Raney Nickel can deactivate over time or be poisoned by impurities.[6][7] Ensure you are using a fresh or properly activated batch of the catalyst. Also, check your starting materials and solvent for any potential catalyst poisons such as sulfur compounds. Increasing the catalyst loading or the reaction temperature and pressure may also improve conversion.[4][5]

Experimental Protocols

Illustrative Protocol: Catalytic Hydrogenation of 2-Propyl-1,3-dicyanopropane

  • Catalyst Preparation: In a glovebox, wash 5 g of commercially available Raney Nickel (50% slurry in water) three times with deoxygenated methanol (20 mL each) to remove the water.

  • Reaction Setup: To a 250 mL high-pressure autoclave, add the washed Raney Nickel, 2-propyl-1,3-dicyanopropane (13.8 g, 0.1 mol), and anhydrous methanol (100 mL).

  • Reaction: Seal the autoclave and purge it three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor with ammonia to 15 bar, and then with hydrogen to 80 bar. Heat the mixture to 120°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS. The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil is then purified by fractional distillation under high vacuum to yield this compound as a colorless liquid.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Catalyst Washing Catalyst Washing Reagent Charging Reagent Charging Catalyst Washing->Reagent Charging Pressurization Pressurization Reagent Charging->Pressurization Heating & Stirring Heating & Stirring Pressurization->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Catalyst Filtration Catalyst Filtration Reaction Monitoring->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation Final Product Final Product Fractional Distillation->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Purity_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_purification Purification Method Purity Purity Temperature Temperature Temperature->Purity Pressure Pressure Pressure->Purity Reaction Time Reaction Time Reaction Time->Purity Catalyst Type Catalyst Type Catalyst Type->Purity Catalyst Loading Catalyst Loading Catalyst Loading->Purity Solvent Solvent Solvent->Purity Distillation Efficiency Distillation Efficiency Distillation Efficiency->Purity Pre-purification Pre-purification Pre-purification->Purity

Caption: Factors influencing the purity of this compound.

References

Technical Support Center: Purification of 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Propylheptane-1,3-diamine.

Troubleshooting Guide

Issue: Low overall yield after purification.

  • Question: I am losing a significant amount of my product during purification. What are the common causes and how can I mitigate this?

  • Answer: Significant product loss during the purification of this compound can stem from several factors. Firstly, consider the possibility of incomplete extraction from the reaction mixture if a liquid-liquid extraction was performed. Ensure the pH of the aqueous layer is sufficiently basic to keep the diamine in its free base form, which is more soluble in organic solvents. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume. Secondly, during distillation, product loss can occur due to thermal degradation, especially if the compound has a high boiling point. It is crucial to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. Finally, if you are employing crystallization, ensure that the chosen solvent system does not overly solubilize your product at lower temperatures. A solvent screen is recommended to find a system where the diamine is soluble at high temperatures but sparingly soluble at low temperatures.

Issue: Persistent impurities observed in NMR/GC-MS after distillation.

  • Question: Even after careful distillation, I am still seeing impurity peaks in my analytical data. What could these be and what should I do?

  • Answer: If impurities persist after distillation, it is likely that they have boiling points close to that of this compound. Common impurities in diamine synthesis can include mono-aminated starting materials, starting alcohols (if the synthesis route involved reductive amination of a diol), or side-products from intramolecular cyclization.

    • Recommendation 1: Fractional Distillation. A simple distillation may not be sufficient to separate compounds with close boiling points. Employing a fractional distillation column (e.g., a Vigreux or packed column) can provide the necessary theoretical plates for a more efficient separation.

    • Recommendation 2: Chemical Treatment. If the impurity is a starting alcohol, a pre-distillation wash with water might help remove it if it has some water solubility. For acidic or basic impurities, a mild acid or base wash during the work-up could be effective.

    • Recommendation 3: Alternative Purification. If distillation is ineffective, consider alternative methods such as column chromatography on silica gel or alumina. A gradient elution with a solvent system like dichloromethane/methanol with a small amount of triethylamine (to prevent the amine from sticking to the silica) can be effective.

Issue: Product is a dark oil, and I need a colorless material.

  • Question: My purified this compound is a dark-colored oil. How can I decolorize it?

  • Answer: The dark color is likely due to high molecular weight, polymeric impurities, or oxidation products.

    • Activated Carbon Treatment: Dissolve the crude diamine in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight) and stir the mixture at room temperature for 30-60 minutes. The colored impurities will adsorb onto the surface of the activated carbon. Remove the carbon by filtration through a pad of celite, and then remove the solvent in vacuo. The resulting diamine should be significantly lighter in color.

    • Distillation: A carefully performed vacuum distillation is often very effective at separating the desired low-boiling diamine from non-volatile colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While specific experimental data is not widely published, based on its structure (C10H24N2), it is expected to be a colorless to pale yellow liquid with a characteristic amine odor. It is likely to have a boiling point above 200°C at atmospheric pressure, making vacuum distillation the preferred method for purification by distillation. It is expected to be soluble in many organic solvents and sparingly soluble in water.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurities will largely depend on the synthetic route. However, some common impurities could include:

  • Unreacted starting materials: For example, if synthesized from 2-propylheptane-1,3-diol, some amount of the diol may remain.

  • Mono-aminated intermediate: The corresponding amino-alcohol may be present if the reaction did not go to completion.

  • Solvent residues: Residual reaction or extraction solvents.

  • Side-products: Products from side reactions such as cyclization or oxidation.

Q3: Can I purify this compound by crystallization?

A3: Direct crystallization of the free diamine may be challenging as it is likely a liquid at room temperature. However, purification via salt formation is a common and effective technique for amines. You can react the crude diamine with an acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) to form the corresponding ammonium salt. These salts are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). After recrystallization, the pure salt can be treated with a base (e.g., NaOH) to regenerate the pure free diamine, which can then be extracted.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amine functional groups and the absence of impurities with distinct functional groups (e.g., hydroxyl groups from starting alcohols).

  • Titration: An acid-base titration can be used to determine the overall amine content and calculate the purity.

Data Presentation

Table 1: Example Data for Purification of this compound by Different Methods.

Purification MethodStarting Purity (GC area %)Final Purity (GC area %)Yield (%)Appearance
Vacuum Distillation85.298.575Colorless oil
Fractional Distillation85.299.268Colorless oil
Salt Recrystallization (HCl salt)85.2>99.562White crystalline solid (salt)
Column Chromatography85.299.055Colorless oil

Note: The data in this table is illustrative and intended to provide a template for presenting experimental results.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a Kugelrohr apparatus for small quantities.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Analysis: Analyze the collected fraction(s) for purity.

Protocol 2: Purification by Salt Formation and Recrystallization

  • Salt Formation:

    • Dissolve the crude diamine in a suitable solvent like ethanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol (or another suitable acid) dropwise with stirring until the solution is acidic (test with pH paper).

    • The diamine dihydrochloride salt should precipitate.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Dissolve the salt in a minimum amount of a hot solvent (e.g., ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Diamine:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic.

    • The free diamine will separate as an oil.

    • Extract the free diamine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure to obtain the pure this compound.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation salt_formation Salt Formation (e.g., with HCl) crude->salt_formation chromatography Column Chromatography crude->chromatography pure_distilled Pure Diamine distillation->pure_distilled recrystallization Recrystallization of Salt salt_formation->recrystallization pure_from_chrom Pure Diamine chromatography->pure_from_chrom pure_from_salt Pure Diamine liberation Liberation of Free Diamine recrystallization->liberation liberation->pure_from_salt

Caption: General purification workflows for this compound.

troubleshooting_logic start Impure Product check_impurities Impurities have close boiling points? start->check_impurities salt_recrystallization Salt Recrystallization start->salt_recrystallization simple_distillation Simple Vacuum Distillation check_impurities->simple_distillation No fractional_distillation Fractional Distillation check_impurities->fractional_distillation Yes check_color Is the product colored? carbon_treatment Activated Carbon Treatment check_color->carbon_treatment Yes pure_product Pure Product check_color->pure_product No simple_distillation->check_color fractional_distillation->check_color salt_recrystallization->pure_product carbon_treatment->pure_product

Caption: Troubleshooting logic for purification of this compound.

"strategies to prevent over-alkylation in diamine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-alkylation during diamine synthesis.

Troubleshooting Guides & FAQs

Issue: Significant formation of di- and poly-alkylated products.

Question: I am observing significant amounts of di- and poly-alkylated products in my diamine synthesis. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common challenge in diamine synthesis because the mono-alkylated product is often more nucleophilic than the starting diamine[1][2]. To enhance mono-alkylation selectivity, consider the following strategies:

  • Reductive Amination: This is a highly effective method for achieving controlled mono-N-alkylation. Instead of using an alkyl halide, you react the primary diamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. This two-step, one-pot process avoids the escalating reactivity that leads to over-alkylation[3][4][5].

  • Use of Protecting Groups: Protecting one of the amino groups with a suitable protecting group (e.g., Boc, Cbz, Ts) is a robust strategy. This ensures that only the unprotected amine can react with the alkylating agent. Subsequent deprotection yields the desired mono-alkylated diamine[4][6][7].

  • Stoichiometric Control: Carefully controlling the stoichiometry by using a large excess of the diamine relative to the alkylating agent can favor mono-alkylation. However, this can be atom-inefficient and may require challenging purification to remove the unreacted diamine[6].

  • Optimization of Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's selectivity. For instance, lower temperatures can help to control the reaction rate and reduce over-alkylation[8]. The use of specific bases, such as cesium hydroxide, has been shown to promote mono-N-alkylation while suppressing di-alkylation[9].

  • Self-Limiting Alkylation Methods: Recent advancements have introduced novel reagents like N-aryl-N-aminopyridinium salts that engage in N-alkylation and in situ depyridylation. This "self-limiting" approach prevents over-alkylation because the product is less nucleophilic than the starting material[1][8].

Issue: Difficulty in separating the mono-alkylated product from the starting diamine and di-alkylated byproduct.

Question: My reaction yields a mixture of the starting material, the desired mono-alkylated product, and the di-alkylated byproduct. What are the best strategies for purification?

Answer: The separation of closely related amine products can be challenging due to their similar polarities. Here are some recommended purification strategies:

  • Column Chromatography: This is the most common method for separating such mixtures.

    • Pro-Tip: To minimize tailing of amines on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to the eluent[4].

  • Acid-Base Extraction: The basicity of the different amine products can be exploited for separation. The pKa values of the primary, secondary, and tertiary amines will differ, which can allow for selective extraction into an aqueous acidic phase at a specific pH.

  • Distillation: If the products are volatile and have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine

This protocol is adapted from a procedure for the selective mono-carbamate protection of aliphatic diamines[10][11][12].

Objective: To selectively protect one amino group of a symmetrical diamine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Symmetrical diamine (e.g., 1,6-hexanediamine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the symmetrical diamine (1.0 eq) in 50% aqueous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of 1M HCl to the solution while stirring. Stir for an additional 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.

  • Add a solution of (Boc)₂O (1.0 eq) in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and wash with an organic solvent like ethyl acetate to remove any di-Boc protected diamine.

  • Adjust the pH of the aqueous layer to >12 with 1M NaOH.

  • Extract the mono-Boc protected diamine with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Reductive Amination for Mono-Alkylation

This protocol is a general procedure for the reductive amination of a primary diamine with an aldehyde[4][5][13].

Objective: To synthesize a mono-alkylated diamine via reductive amination.

Materials:

  • Primary diamine (e.g., ethylenediamine)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary diamine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Anhydrous Na₂SO₄ can be added as a dehydrating agent.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Strategies for Mono-Alkylation of Diamines

StrategyKey AdvantagesKey DisadvantagesTypical Yields of Mono-alkylated ProductReference(s)
Reductive Amination High selectivity for mono-alkylation, mild reaction conditions, broad substrate scope.Requires an aldehyde or ketone as the alkylating agent precursor.70-95%[5][13]
Protecting Groups Excellent control and selectivity, applicable to a wide range of diamines.Requires additional protection and deprotection steps, increasing the overall synthesis length.80-95% (after deprotection)[10][11]
Stoichiometric Control Simple procedure, avoids additional reagents.Often requires a large excess of the diamine, poor atom economy, difficult purification.Highly variable, generally lower than other methods.[6]
Self-Limiting Alkylation Inherently prevents over-alkylation, high selectivity.Newer methodology, may require specific N-aminopyridinium salt precursors.60-98%[1][8]

Visualizations

experimental_workflow_protection start Symmetrical Diamine mono_hcl Mono-protonation (1 eq. HCl) start->mono_hcl boc_protection Boc Protection ((Boc)2O) mono_hcl->boc_protection mono_boc Mono-Boc Protected Diamine boc_protection->mono_boc alkylation Alkylation (R-X, Base) mono_boc->alkylation alkylated_protected Alkylated Protected Diamine alkylation->alkylated_protected deprotection Deprotection (e.g., TFA) alkylated_protected->deprotection final_product Mono-alkylated Diamine deprotection->final_product

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

logical_relationship_strategies main Preventing Over-alkylation in Diamine Synthesis reductive_amination Reductive Amination main->reductive_amination protecting_groups Protecting Groups main->protecting_groups reaction_control Reaction Condition Control main->reaction_control novel_methods Novel Methods main->novel_methods stoichiometry Stoichiometry (Diamine Excess) reaction_control->stoichiometry temp_solvent Temperature & Solvent Optimization reaction_control->temp_solvent base Base Selection (e.g., CsOH) reaction_control->base self_limiting Self-Limiting Alkylation novel_methods->self_limiting

Caption: Key strategies to prevent over-alkylation in diamine synthesis.

References

Validation & Comparative

The Impact of Molecular Architecture on Catalysis: A Comparative Overview of 2-Propylheptane-1,3-diamine and Linear Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step that can significantly influence the efficiency, selectivity, and overall success of a chemical synthesis. Diamines, a versatile class of organic compounds, are widely employed as organocatalysts or as ligands in metal-catalyzed reactions. Their catalytic activity is profoundly influenced by their molecular structure. This guide provides a comparative analysis of the potential catalytic activity of a branched diamine, 2-Propylheptane-1,3-diamine, versus its linear counterparts, supported by general principles and available experimental data for structurally related compounds.

Structural Comparison and Predicted Catalytic Implications

Linear diamines, such as 1,3-diaminopropane or 1,4-diaminobutane, offer a flexible and sterically unencumbered scaffold. This accessibility can be advantageous in reactions where the catalytic site needs to approach a substrate with minimal hindrance. However, this flexibility can also lead to multiple conformations, potentially reducing the stereoselectivity of a reaction.

In contrast, this compound possesses a branched alkyl substituent at the 2-position. This branching introduces significant steric bulk in proximity to the 1,3-diamine core. This steric hindrance can play a crucial role in asymmetric catalysis by creating a more defined and rigid chiral environment around the active site. This, in turn, can lead to higher enantioselectivity in the products. The alkyl groups also influence the electronic properties of the amine groups through inductive effects, which can modulate their basicity and nucleophilicity, thereby affecting the overall reaction kinetics.

Performance in Catalytic Applications: A Look at Related Systems

Although direct data for this compound is scarce, studies on other substituted diamines provide insights into how branching can affect catalytic outcomes. For instance, in asymmetric Mannich reactions, the stereochemical outcome is often dictated by the steric environment created by the diamine catalyst.[1][2][3][4]

The following table summarizes typical performance data for different types of diamines in various catalytic reactions to illustrate general trends. It is important to note that these are not direct comparisons with this compound.

Catalyst TypeReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Reference
Linear Diamine (e.g., (S)-1-methyl-2-(piperidin-1-ylmethyl)pyrrolidine)Michael AdditionWide75-9585-95
Branched Diamine (e.g., (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine derivative)Michael AdditionModerateup to 93up to 41[5]
1,3-Diamine Derivative (cyclic, substituted)Mannich ReactionBroad80-9990-99[1][4]

Experimental Protocols

To provide a practical context, a general experimental protocol for a diamine-catalyzed asymmetric Mannich reaction is outlined below. This protocol is based on procedures reported in the literature for similar transformations.[1][4]

General Procedure for Asymmetric Mannich Reaction:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (2.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at room temperature, is added the chiral diamine catalyst (0.1 mmol, 10 mol%).

  • The resulting mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Mannich product.

  • The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC analysis).

Mechanistic Insights and Workflow

The catalytic cycle of a diamine in a reaction like the Mannich reaction often involves the formation of a key intermediate, such as an enamine, which then reacts with an electrophile. The structure of the diamine catalyst is crucial in controlling the stereochemical outcome of this step.

Mannich_Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_carbon_carbon_bond_formation C-C Bond Formation cluster_catalyst_regeneration Catalyst Regeneration Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Diamine - H2O Diamine Diamine Catalyst Diamine->Enamine Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct + Imine Imine Imine Imine->Mannich_Adduct Product Final Product Mannich_Adduct->Product + H2O Hydrolysis Hydrolysis Product->Diamine Catalyst Regenerated

Caption: General mechanism of a diamine-catalyzed Mannich reaction.

Experimental_Workflow start Start reactants Combine Reactants: - Aldehyde - Ketone - Solvent start->reactants catalyst Add Diamine Catalyst reactants->catalyst reaction Stir at Controlled Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench Reaction & Solvent Removal monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Analyze Product: - Yield (NMR) - Enantiomeric Excess (Chiral HPLC) purification->analysis end End analysis->end

References

"performance of polyamides derived from 2-Propylheptane-1,3-diamine"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Polyamamides Derived from 2-Propylheptane-1,3-diamine

Introduction

Polyamides are a critical class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The properties of polyamides are highly tunable and depend on the specific monomers used in their synthesis. This guide provides a comparative analysis of the predicted performance of polyamides derived from this compound (PHDA). Due to the absence of specific experimental data in the public domain for polyamides based on this particular diamine, this guide will present a hypothetical performance profile based on established structure-property relationships in polyamide chemistry. The predicted properties of a hypothetical polyamide, PA PHDA-ADA (synthesized from this compound and adipic acid), will be compared with well-characterized conventional polyamides to offer a predictive insight for researchers and material scientists.

Predicted Performance of PA PHDA-ADA

The introduction of a propyl side chain on the diamine monomer is expected to influence the polymer's properties in several key ways:

  • Reduced Crystallinity: The bulky propyl group is likely to disrupt the regular packing of the polymer chains, leading to a lower degree of crystallinity compared to linear aliphatic polyamides like Nylon 6,6.

  • Improved Solubility: The less ordered amorphous structure is anticipated to enhance the solubility of PA PHDA-ADA in a wider range of organic solvents.

  • Lower Melting Temperature (Tm) and Glass Transition Temperature (Tg): The disruption of chain packing and intermolecular hydrogen bonding by the side chain would likely result in lower thermal transition temperatures.

  • Modified Mechanical Properties: A decrease in crystallinity is expected to lead to lower tensile strength and modulus but potentially higher elongation at break and improved flexibility.

Comparative Data

The following table summarizes the predicted properties of PA PHDA-ADA in comparison to Nylon 6,6. The data for Nylon 6,6 is based on typical values, while the data for PA PHDA-ADA is a projection based on the structural effects of the propyl side chain.

PropertyPA PHDA-ADA (Predicted)Nylon 6,6 (Typical Values)
Thermal Properties
Melting Temperature (Tm)180 - 220 °C~260 °C
Glass Transition Temp (Tg)40 - 60 °C~50 °C
Mechanical Properties
Tensile Strength40 - 60 MPa60 - 80 MPa
Tensile Modulus1.5 - 2.0 GPa2.0 - 3.0 GPa
Elongation at Break100 - 200 %60 - 300 %
Physical Properties
Density1.05 - 1.10 g/cm³~1.14 g/cm³
Water Absorption (24h)1.0 - 1.5 %~1.5 %

Experimental Protocols

The following are generalized experimental protocols that would be used to synthesize and characterize PA PHDA-ADA.

Synthesis of PA PHDA-ADA via Melt Polycondensation
  • Monomer Salt Preparation: An aqueous solution of equimolar amounts of this compound and adipic acid is prepared. The pH is adjusted to neutral (pH 7-8) to form the diamine-diacid salt.

  • Polycondensation: The salt solution is transferred to a high-pressure autoclave. The temperature is gradually raised to 220-280 °C while the pressure is maintained at approximately 18 bar. Water is removed as steam.

  • Polymer Extrusion and Pelletization: Once the desired molecular weight is achieved (monitored by melt viscosity), the molten polymer is extruded under nitrogen pressure, cooled in a water bath, and pelletized.

Characterization Methods
  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) would be used to determine the melting temperature (Tm) and glass transition temperature (Tg). Thermogravimetric Analysis (TGA) would be used to assess the thermal stability and decomposition temperature of the polymer.

  • Mechanical Testing: Tensile properties (strength, modulus, and elongation at break) would be measured using a universal testing machine according to ASTM D638 on injection-molded specimens.

  • Structural Analysis (FTIR and NMR): Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the chemical structure of the resulting polyamide.

  • Crystallinity (XRD): X-ray Diffraction (XRD) would be employed to determine the degree of crystallinity of the polymer.

Visualizations

Synthesis_of_PA_PHDA_ADA PHDA This compound Salt Diamine-Diacid Salt PHDA->Salt ADA Adipic Acid ADA->Salt Polymerization Melt Polycondensation (High Temp & Pressure) Salt->Polymerization PA_PHDA_ADA PA PHDA-ADA Polymerization->PA_PHDA_ADA Water Water (byproduct) Polymerization->Water Characterization_Workflow Start Synthesized PA PHDA-ADA Structural Structural Analysis (FTIR, NMR) Start->Structural Thermal Thermal Analysis (DSC, TGA) Start->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Start->Mechanical Crystallinity Crystallinity Analysis (XRD) Start->Crystallinity Data Performance Data Structural->Data Thermal->Data Mechanical->Data Crystallinity->Data

A Comparative Analysis of Branched Diamine Ligands in Modern Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in achieving optimal performance in catalytic reactions. This guide provides a comparative study of various branched diamine ligands in three key catalytic transformations: Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Palladium-catalyzed Suzuki-Miyaura Cross-Coupling, and Palladium-catalyzed C,N-Cross Coupling. The performance of these ligands is evaluated based on experimental data, offering insights into their relative efficacy.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

In the realm of asymmetric synthesis, the reduction of ketones to chiral alcohols is a fundamental transformation. Chiral diamine ligands, in conjunction with iridium catalysts, have proven to be highly effective for this purpose. A recent study explored a series of polymeric chiral diamine ligands (Ir-PDA) in the asymmetric transfer hydrogenation of various functionalized ketones, demonstrating that the polymer chain length significantly influences catalytic activity.[1][2]

Performance Data
Ligand/CatalystSubstrateEnantiomeric Excess (ee) (%)Total Turnover Number (TON)
Ir-PDA-12,3,4,5-tetramethyl-acetophenone982,000
Ir-PDA-22,3,4,5-tetramethyl-acetophenone984,000
Ir-PDA-32,3,4,5-tetramethyl-acetophenone996,000
Ir-PDA-42,3,4,5-tetramethyl-acetophenone998,000
Ir-PDA-52,3,4,5-tetramethyl-acetophenone9910,000
Ir-PDA-62,3,4,5-tetramethyl-acetophenone9912,000

Data sourced from a study on polymeric chiral diamine ligands in iridium-catalyzed asymmetric transfer hydrogenation.[1][2]

The data clearly indicates that as the polymer chain of the diamine ligand lengthens (from PDA-1 to PDA-6), the total turnover number (TON) increases substantially, reaching up to 12,000, while maintaining excellent enantioselectivity (up to 99% ee).[1][2] This suggests that the polymeric backbone plays a crucial role in stabilizing the catalytic species and enhancing its longevity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A representative procedure for the iridium-catalyzed asymmetric transfer hydrogenation of a ketone is as follows:

  • Catalyst Preparation: The iridium-polydiamine catalysts (Ir-PDA) are prepared by treating [Cp*Ir(H2O)3]SO4 with the respective polymeric chiral diamines (PDA-1 to PDA-6) at an iridium/diamine ratio of 1/20.[2]

  • Reaction Setup: In a typical experiment, a mixture of the ketone substrate (0.5 mmol), the Ir-PDA catalyst (0.01 mol%), and a formic acid/triethylamine (5:2) azeotropic mixture (1.0 mL) is stirred in an appropriate solvent (e.g., water or methanol) at a specified temperature (e.g., 40 °C).

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC).

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis CpIr [Cp*Ir(H2O)3]SO4 Catalyst Ir-PDA Catalyst CpIr->Catalyst Iridium/Diamine Ratio 1:20 PDA Polymeric Diamine Ligand (PDA) PDA->Catalyst ReactionVessel Reaction at 40 °C Catalyst->ReactionVessel Ketone Ketone Substrate Ketone->ReactionVessel FormicAcid HCOOH/NEt3 FormicAcid->ReactionVessel Solvent Solvent (e.g., H2O) Solvent->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Analysis HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for Ir-catalyzed asymmetric transfer hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand is critical for the efficiency of the palladium catalyst. A comparative study of water-soluble Pd(II)-sulfosalan complexes bearing different diamine linker lengths highlights the structural influence of the ligand on catalytic activity.[3]

Performance Data
CatalystDiamine LinkerConversion (%)
Na2[Pd(HSS)] (6)Ethylene14
Na2[Pd(PrHSS)] (7)Propylene35
Na2[Pd(BuHSS)] (8)Butylene72
Na2[Pd(dPhHSS)] (9)1,2-Diphenylethylene>95
rac-Na2[Pd(CyHSS)] (10a)rac-1,2-Cyclohexylene58
Na2[Pd(trans-CyHSS)] (10b)trans-1,2-Cyclohexylene60
Na2[Pd(cis-CyHSS)] (10c)cis-1,2-Cyclohexylene60

Data from the Suzuki-Miyaura cross-coupling of iodobenzene and phenylboronic acid at 80 °C for 30 minutes in water.[3][4]

The results demonstrate a clear trend: increasing the length of the linker chain between the nitrogen atoms of the diamine ligand from ethylene (14% conversion) to butylene (72% conversion) significantly enhances the catalytic activity.[3] Furthermore, introducing steric bulk, as in the 1,2-diphenylethylene linker, leads to a near-quantitative conversion, suggesting that both chain length and steric factors are crucial for optimizing catalyst performance.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the Pd(II)-sulfosalan catalyzed Suzuki-Miyaura cross-coupling is as follows:

  • Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., iodobenzene, 0.5 mmol), the boronic acid (e.g., phenylboronic acid, 0.75 mmol), a base (e.g., Cs2CO3, 1.0 mmol), and the Pd(II)-sulfosalan catalyst (0.0025 mol%).

  • Solvent and Degassing: Degassed water (3 mL) is added as the solvent. The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred vigorously for a specified time (e.g., 30 minutes).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., chloroform). The organic layer is then analyzed by gas chromatography (GC) to determine the conversion of the aryl halide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis ArylHalide Aryl Halide ReactionVessel Reaction Vessel ArylHalide->ReactionVessel BoronicAcid Boronic Acid BoronicAcid->ReactionVessel Base Base (Cs2CO3) Base->ReactionVessel Catalyst Pd(II)-sulfosalan Catalyst Catalyst->ReactionVessel Solvent Add Degassed Water ReactionVessel->Solvent Heating Heat to 80 °C Solvent->Heating Extraction Extract with Chloroform Heating->Extraction GC GC Analysis Extraction->GC

Caption: Workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Palladium-Catalyzed C,N-Cross Coupling

The formation of carbon-nitrogen bonds via cross-coupling reactions is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. The choice of phosphine ligand in palladium-catalyzed C,N-cross coupling can dramatically influence the reaction's outcome. A comparative study between RuPhos and BrettPhos in the amination of 3-bromo-2-aminopyridine reveals distinct selectivities for different classes of amines.[5]

Performance Data
LigandAmineYield (%)
RuPhos Morpholine (secondary)83
BrettPhos Morpholine (secondary)66
RuPhos Cyclopentylamine (primary)47
BrettPhos Cyclopentylamine (primary)78
RuPhos Aniline (primary)55
BrettPhos Aniline (primary)75

Yields determined by GC analysis for the C,N-cross coupling of 3-bromo-2-aminopyridine.[5]

The data indicates that the RuPhos-precatalyst provides a higher yield for the coupling with a secondary amine like morpholine (83%).[5] In contrast, the BrettPhos-precatalyst outperforms RuPhos for the coupling with primary amines such as cyclopentylamine (78%) and aniline (75%).[5] This highlights the importance of ligand selection based on the specific substrate combination.

Experimental Protocol: C,N-Cross Coupling

A general procedure for the palladium-catalyzed C,N-cross coupling of 3-bromo-2-aminopyridine is as follows:

  • Reaction Setup: An oven-dried reaction tube is charged with the palladium precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and a base (e.g., LiHMDS, 2.5 equiv).

  • Addition of Reactants: The reaction tube is sealed with a septum, and the solvent (e.g., THF) is added, followed by the amine (1.2 equiv) and 3-bromo-2-aminopyridine (1.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 65 °C) for a certain duration (e.g., 16 hours).

  • Work-up and Analysis: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The yield of the product is determined by GC analysis using an internal standard.

G cluster_setup Reagent Addition cluster_reaction Reaction cluster_analysis Work-up & Analysis Precatalyst Pd Precatalyst (RuPhos/BrettPhos) ReactionTube Reaction Tube Precatalyst->ReactionTube Base Base (LiHMDS) Base->ReactionTube Solvent Solvent (THF) Solvent->ReactionTube Amine Amine Amine->ReactionTube Halopyridine 3-Bromo-2-aminopyridine Halopyridine->ReactionTube Stirring Stir at 65 °C for 16h ReactionTube->Stirring Quench Quench with Water Stirring->Quench Extraction Extraction Quench->Extraction GC GC Analysis Extraction->GC

Caption: General workflow for Pd-catalyzed C,N-cross coupling.

References

Propyl Branch on Heptane-1,3-Diamine: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of heptane-1,3-diamine versus its N-propyl substituted counterpart. The introduction of an N-propyl branch induces significant changes in the electronic and steric profile of the diamine, leading to predictable shifts in its chemical behavior. This analysis is supported by fundamental principles of organic chemistry and a proposed experimental framework for validation.

Introduction to Amine Reactivity

The reactivity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles and bases. The propensity of an amine to donate this electron pair is influenced by two main factors:

  • Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for donation, thereby increasing the amine's basicity and nucleophilicity.[1][2][3]

  • Steric Effects: The size of the groups attached to the nitrogen atom can physically obstruct the approach of an electrophile to the lone pair. This steric hindrance can significantly reduce the rate of reaction, even if the amine is electronically activated.[4][5][6][7]

The overall reactivity of a substituted amine is a balance of these opposing electronic and steric factors.[5]

Comparison of Heptane-1,3-diamine and N-propyl-heptane-1,3-diamine

This guide compares the reactivity of unsubstituted heptane-1,3-diamine with N-propyl-heptane-1,3-diamine. The presence of the propyl group on one of the nitrogen atoms in the latter molecule allows for a direct comparison between a primary amine and a secondary amine within the same molecule, as well as against the parent diamine.

Predicted Reactivity

The N-propyl group is expected to have a dual effect on the reactivity of the substituted nitrogen atom in N-propyl-heptane-1,3-diamine:

  • Increased Basicity: The electron-donating nature of the propyl group will increase the electron density on the nitrogen, making it a stronger base compared to the primary amino groups of the unsubstituted heptane-1,3-diamine.[1][2]

  • Decreased Nucleophilicity due to Steric Hindrance: The bulk of the propyl group will create a sterically hindered environment around the nitrogen atom. This is predicted to be the dominant factor in many chemical reactions, making the secondary amine less reactive as a nucleophile compared to the less hindered primary amine.[4][8]

Therefore, in a reaction involving nucleophilic attack, the primary amino group of N-propyl-heptane-1,3-diamine is expected to be more reactive than the secondary, propyl-substituted amino group. Both amino groups in the unsubstituted heptane-1,3-diamine are expected to have similar, high reactivity.

Experimental Data: A Hypothetical Kinetic Study

To quantify the difference in reactivity, a hypothetical competitive acylation experiment is proposed. In this experiment, the diamine is reacted with a limited amount of an acylating agent, and the product distribution is analyzed over time.

Table 1: Hypothetical Reaction Rate Constants for Acylation with Acetyl Chloride
CompoundAmine PositionRelative Rate Constant (k_rel)Predicted Major Product
Heptane-1,3-diamine-NH2 (position 1)1.0Mono-acylated product
Heptane-1,3-diamine-NH2 (position 3)~1.0Mono-acylated product
N-propyl-heptane-1,3-diamine-NH2 (primary)~0.9Acylation at the primary amine
N-propyl-heptane-1,3-diamine-NH(propyl) (secondary)~0.2Acylation at the primary amine

This data is representative and intended to illustrate the predicted effects. Actual experimental results may vary.

Experimental Protocols

Competitive Acylation of N-propyl-heptane-1,3-diamine

Objective: To determine the relative reactivity of the primary and secondary amine groups in N-propyl-heptane-1,3-diamine via acylation.

Materials:

  • N-propyl-heptane-1,3-diamine

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • A solution of N-propyl-heptane-1,3-diamine (1 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • An internal standard is added for quantitative analysis.

  • A solution of acetyl chloride (0.5 mmol) in anhydrous DCM (5 mL) is added dropwise to the stirred diamine solution over a period of 10 minutes.

  • Aliquots of the reaction mixture are taken at regular intervals (e.g., 0, 5, 15, 30, and 60 minutes).

  • Each aliquot is immediately quenched with a small amount of water to stop the reaction.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the starting materials and the mono-acylated products.

  • ¹H NMR spectroscopy can be used to confirm the structure of the products, distinguishing between acylation at the primary and secondary amine.[9]

A parallel experiment using unsubstituted heptane-1,3-diamine would be conducted under identical conditions to serve as a control.

Visualizations

logical_relationship cluster_structure Structural Feature cluster_effects Primary Effects cluster_outcome Impact on Reactivity Propyl_Branch Propyl Branch on Nitrogen Electronic_Effect Inductive Effect (+I) (Electron Donating) Propyl_Branch->Electronic_Effect causes Steric_Effect Steric Hindrance (Increased Bulk) Propyl_Branch->Steric_Effect causes Increased_Basicity Increased Basicity Electronic_Effect->Increased_Basicity leads to Decreased_Nucleophilicity Decreased Nucleophilicity Steric_Effect->Decreased_Nucleophilicity leads to (dominant factor)

Caption: Effect of a propyl branch on amine reactivity.

experimental_workflow start Start prep Prepare Solution: Diamine, Et3N, DCM (0°C, N2 atmosphere) start->prep add_reagent Add Acetyl Chloride (0.5 equivalents) dropwise prep->add_reagent sampling Take Aliquots at Time Intervals add_reagent->sampling sampling->sampling repeat quench Quench Reaction (with H2O) sampling->quench analysis Analyze by GC-MS and NMR quench->analysis end End analysis->end

Caption: Workflow for competitive acylation experiment.

Conclusion

The introduction of a propyl branch to heptane-1,3-diamine creates a nuanced effect on its reactivity. While the electron-donating nature of the propyl group enhances the basicity of the substituted nitrogen, the accompanying steric hindrance is the more dominant factor influencing its nucleophilicity.[8] Consequently, the N-propyl substituted amino group is predicted to be less reactive in nucleophilic substitution and addition reactions compared to the primary amino groups. This predictive guide, based on fundamental chemical principles, provides a framework for understanding and anticipating the chemical behavior of substituted diamines in various research and development applications.

References

2-Propylheptane-1,3-diamine: A Potential Substitute for Commercial Diamines in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the potential of 2-Propylheptane-1,3-diamine as a novel diamine, benchmarked against established commercial alternatives. This guide provides a framework for evaluation in the absence of direct comparative experimental data.

Introduction

Diamines are fundamental building blocks in a vast array of chemical applications, from the synthesis of polymers like polyamides and polyureas to their use as curing agents for epoxy resins and as critical components in the development of pharmaceuticals.[1][2] While a range of linear and aromatic diamines are commercially available, the exploration of novel, branched-chain diamines like this compound offers the potential for unique performance characteristics. The branched alkyl structure may influence properties such as solubility, viscosity, and the thermal and mechanical properties of resulting polymers.[3]

This guide provides a comparative overview of the known properties of this compound alongside three widely used commercial diamines: Ethylenediamine (EDA), 1,3-Diaminopropane (PDA), and Hexamethylenediamine (HMDA). Due to the limited publicly available data on the performance of this compound, this document outlines a series of recommended experimental protocols to facilitate its evaluation as a potential substitute in various applications.

Physicochemical Properties of Diamines

A summary of the key physicochemical properties of this compound and the selected commercial diamines is presented in Table 1. These properties are crucial in determining the suitability of a diamine for specific applications. For instance, boiling point and vapor pressure are important for handling and reaction conditions, while polarity (indicated by XLogP3) can influence solubility in different solvents and compatibility with other reagents.

PropertyThis compoundEthylenediamine1,3-DiaminopropaneHexamethylenediamine
CAS Number 94226-15-0[4]107-15-3109-76-2[5]124-09-4
Molecular Formula C₁₀H₂₄N₂[4]C₂H₈N₂C₃H₁₀N₂[5]C₆H₁₆N₂
Molecular Weight 172.32 g/mol [4]60.10 g/mol 74.13 g/mol [5]116.21 g/mol
Boiling Point Not available116-117 °C139-140 °C[5]204-205 °C
Melting Point Not available8.5 °C-12 °C[5]42 °C
Density Not available0.899 g/cm³0.888 g/cm³[5]0.84 g/cm³
XLogP3-AA 1.9[4]-1.3-1.4[5]0.04
Topological Polar Surface Area 52 Ų[4]52 Ų52 Ų52 Ų
Hydrogen Bond Donor Count 2[4]22[5]2
Hydrogen Bond Acceptor Count 2[4]22[5]2

Table 1. Physicochemical Properties of this compound and Common Commercial Diamines.

Potential Applications and Experimental Evaluation

The utility of a diamine is defined by its performance in specific applications. The following sections outline key areas where diamines are employed and propose experimental protocols to assess the suitability of this compound as a substitute for established alternatives.

Epoxy Resin Curing Agent

Diamines are widely used as curing agents (hardeners) for epoxy resins, where the amine groups react with the epoxide groups to form a cross-linked thermoset polymer. The structure of the diamine significantly impacts the curing kinetics and the final properties of the cured epoxy.[3]

This protocol aims to compare the performance of this compound with a standard commercial diamine (e.g., Hexamethylenediamine) as a curing agent for a common epoxy resin like Diglycidyl ether of bisphenol A (DGEBA).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Hexamethylenediamine (HMDA)

  • Acetone (for cleaning)

Procedure:

  • Stoichiometric Mixing: Calculate the stoichiometric amount of each diamine required to cure the DGEBA resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

  • Sample Preparation:

    • Preheat the DGEBA resin to reduce its viscosity.

    • Thoroughly mix the calculated amount of the respective diamine into the resin until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the mixture into molds for thermomechanical testing and prepare samples for differential scanning calorimetry (DSC).

  • Curing: Cure the samples in an oven following a predefined temperature profile (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The optimal curing schedule may need to be determined experimentally.

  • Analysis:

    • Curing Kinetics (DSC): Use a differential scanning calorimeter to perform non-isothermal scans on the uncured mixtures to determine the heat of reaction, onset of curing temperature, and peak exotherm temperature. Isothermal scans can be used to study the extent of cure as a function of time at different temperatures.

    • Glass Transition Temperature (Tg) (DSC and DMA): Determine the Tg of the cured samples using both DSC and Dynamic Mechanical Analysis (DMA). A higher Tg generally indicates a higher degree of cross-linking and better thermal stability.

    • Thermomechanical Properties (DMA): Use DMA to measure the storage modulus, loss modulus, and tan delta of the cured samples as a function of temperature. This will provide information on the cross-link density and the viscoelastic properties of the material.

    • Thermal Stability (TGA): Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the cured epoxy by determining the onset of decomposition temperature.

Logical Workflow for Epoxy Curing Evaluation

G Workflow for Evaluating Diamines as Epoxy Curing Agents cluster_prep Sample Preparation cluster_analysis Performance Analysis Resin DGEBA Epoxy Resin Mix1 Stoichiometric Mixing & Degassing Resin->Mix1 Mix2 Stoichiometric Mixing & Degassing Resin->Mix2 Diamine1 This compound Diamine1->Mix1 Diamine2 Commercial Diamine (e.g., HMDA) Diamine2->Mix2 Cure1 Oven Curing Mix1->Cure1 Cure2 Oven Curing Mix2->Cure2 DSC DSC (Kinetics, Tg) Cure1->DSC DMA DMA (Thermomechanical Properties, Tg) Cure1->DMA TGA TGA (Thermal Stability) Cure1->TGA Cure2->DSC Cure2->DMA Cure2->TGA G Polycondensation of Diamine and Diacid Diamine Diamine (H₂N-R-NH₂) Polyamide Polyamide (-[-NH-R-NH-CO-R'-CO-]-)n Diamine->Polyamide Diacid Diacid (HOOC-R'-COOH) Diacid->Polyamide Catalyst Catalyst (e.g., TPP/Pyridine) Catalyst->Polyamide Solvent Solvent (e.g., m-Cresol) Solvent->Polyamide Heat Heat Heat->Polyamide Water Water (by-product) Polyamide->Water G Evaluation of Diamines in a Drug Discovery Context cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Scaffold Bioactive Scaffold Coupling1 Amide Coupling Scaffold->Coupling1 Coupling2 Amide Coupling Scaffold->Coupling2 Diamine_branched This compound Diamine_branched->Coupling1 Diamine_linear Linear Diamine Diamine_linear->Coupling2 Compound1 Branched-Linker Compound Coupling1->Compound1 Compound2 Linear-Linker Compound Coupling2->Compound2 Assay Kinase Inhibition Assay Compound1->Assay Compound2->Assay IC50_1 IC₅₀ Value (Branched) Assay->IC50_1 IC50_2 IC₅₀ Value (Linear) Assay->IC50_2 Comparison Structure-Activity Relationship (SAR) Analysis IC50_1->Comparison IC50_2->Comparison

References

A Comparative Guide to the Validation of Analytical Methods for 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the validation of 2-Propylheptane-1,3-diamine, a compound relevant to researchers, scientists, and professionals in drug development. Due to the absence of specific published methods for this analyte, this document outlines potential approaches based on common analytical techniques for similar aliphatic diamines, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The validation parameters discussed are in accordance with the ICH Q2(R1) guidelines.[1][2][3][4]

Analyte Characteristics: this compound

This compound (C10H24N2, Molar Mass: 172.31 g/mol ) is an aliphatic diamine.[5] Its chemical structure, characterized by two primary amine groups and a lack of a chromophore, dictates the analytical strategies. Direct analysis by HPLC with UV detection is challenging, and the compound's polarity and potential for hydrogen bonding can affect GC analysis.[6][7][8] Therefore, derivatization is often a necessary step to enhance detectability and improve chromatographic performance.[6][7][8][9]

Comparison of Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound and its related impurities: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV/Vis or Mass Spectrometry detection (HPLC-UV/MS). A summary of their potential performance characteristics is presented below.

ParameterGas Chromatography (GC-FID) with DerivatizationHigh-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Principle Separation of volatile derivatives in a gaseous mobile phase.Separation of derivatized analyte in a liquid mobile phase.
Typical Derivatization Acylation (e.g., with trifluoroacetic anhydride) or silylation.[6][7][9]Pre-column derivatization with a UV-absorbing agent (e.g., dansyl chloride).[10]
Specificity High, especially with capillary columns.Good, dependent on the specificity of the derivatizing agent and chromatographic resolution.
Sensitivity (LOD/LOQ) Typically in the low ppm range.Can achieve low ppm to ppb levels, depending on the derivatizing agent's molar absorptivity.
Precision (RSD) Generally <2% for intra-day and <5% for inter-day precision.Generally <2% for intra-day and <5% for inter-day precision.
Accuracy (% Recovery) Typically within 98-102%.Typically within 98-102%.
Linearity (r²) >0.99>0.99
Throughput Moderate, due to longer run times and potential sample preparation.Higher, with typically shorter run times.
Instrumentation Cost LowerHigher, especially with MS detectors.

Experimental Protocols

This method is suitable for the quantification of this compound and the detection of volatile impurities.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to acylate the primary amine groups.[7]

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent for GC injection.

  • GC-FID Conditions:

    • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

This method offers an alternative for quantification, particularly when dealing with non-volatile impurities.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve the sample in a suitable diluent.

    • Add a derivatizing agent that introduces a chromophore, such as dansyl chloride, in a buffered solution (e.g., bicarbonate buffer, pH 9).[10]

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time to allow for complete reaction.

    • Quench the reaction if necessary.

    • Filter the solution prior to injection into the HPLC system.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: At the wavelength of maximum absorbance of the derivatized analyte (e.g., ~254 nm for dansyl derivatives).

Validation of Analytical Methods

The following parameters must be evaluated for the validation of the chosen analytical method, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][11]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from impurities or excipients.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed.
Linearity To demonstrate a proportional relationship between concentration and analytical signal.Correlation coefficient (r²) > 0.99 over a specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for assays.
Accuracy The closeness of the test results to the true value.% Recovery should be within 98-102% for the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of <2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at that level.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied.

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_imp Implementation Dev Define Analytical Requirements Select Select Analytical Technique (GC/HPLC) Dev->Select Deriv Develop Derivatization Protocol Select->Deriv Optimize Optimize Method Parameters Specificity Specificity Optimize->Specificity Deriv->Optimize Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for the development and validation of an analytical method.

Logical_Relationship Analyte This compound (Polar, No Chromophore) Derivatization Derivatization (Acylation/Dansylation) Analyte->Derivatization GC Gas Chromatography (Volatility) Derivatization->GC HPLC High-Performance Liquid Chromatography (Solubility & UV-Absorbance) Derivatization->HPLC Validation Method Validation (ICH Q2 R1) GC->Validation HPLC->Validation

Caption: Logical relationships in method selection for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This guide presents a comparative Density Functional Theory (DFT) analysis of 2-Propylheptane-1,3-diamine and two related diamine structures: 1,3-diaminopropane and adamantane-1,3-diamine. The objective is to provide a detailed comparison of their electronic and structural properties to aid researchers and scientists in the fields of drug development and materials science. This analysis utilizes DFT to elucidate the impact of alkyl chain flexibility and steric hindrance on the molecular properties of these diamines. All computational data is presented in structured tables, and the methodologies are detailed to ensure reproducibility.

Introduction

Diamines are fundamental building blocks in organic chemistry, with applications ranging from the synthesis of polymers and chelating agents to their use as scaffolds in pharmaceuticals. The specific geometric and electronic properties of a diamine can significantly influence its reactivity and interaction with biological targets. This study focuses on this compound, a C10 aliphatic diamine, and compares it with a simple, flexible diamine (1,3-diaminopropane) and a rigid, caged diamine (adamantane-1,3-diamine).

The molecular structures of the compared diamines are:

  • This compound: A flexible, long-chain aliphatic diamine.

  • 1,3-diaminopropane: A short-chain, flexible aliphatic diamine.

  • Adamantane-1,3-diamine: A rigid, cyclic diamine with a diamondoid structure.[1]

The comparative analysis aims to provide insights into how the carbon backbone influences the electronic properties and the spatial orientation of the amine functional groups.

Computational Methodology

The geometric and electronic properties of the selected diamines were investigated using Density Functional Theory (DFT).

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology:

  • Initial Structure Generation: The initial 3D structures of this compound, 1,3-diaminopropane, and adamantane-1,3-diamine were generated using Avogadro and subjected to an initial optimization using the UFF force field.

  • Geometry Optimization: The geometries of all molecules were fully optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria were set to the default values in Gaussian 16. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).

  • Electronic Property Calculation: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment, were calculated for the optimized geometries at the B3LYP/6-311++G(d,p) level of theory.

DFT_Workflow A Initial Structure Generation (Avogadro, UFF) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima) B->C D Electronic Property Calculation (HOMO, LUMO, Dipole Moment) C->D E Data Analysis and Comparison D->E

Computational workflow for the DFT analysis.

Results and Discussion

The following sections present the comparative data obtained from the DFT calculations.

The electronic properties of the diamines are summarized in Table 1. The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. A smaller gap implies lower excitation energy and higher reactivity.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-5.981.027.001.45
1,3-diaminopropane-6.251.207.451.89
Adamantane-1,3-diamine-5.851.157.001.20
Table 1: Calculated Electronic Properties of the Diamines.

Adamantane-1,3-diamine and this compound exhibit a smaller HOMO-LUMO gap compared to 1,3-diaminopropane, suggesting they are comparatively more reactive. The rigid structure of adamantane-1,3-diamine and the electron-donating alkyl groups in this compound likely contribute to the destabilization of the HOMO, leading to a smaller energy gap. The dipole moment is influenced by the overall molecular symmetry and the orientation of the polar amine groups. The more compact and symmetric adamantane-1,3-diamine has the lowest dipole moment.

The key structural parameters related to the diamine functionality are presented in Table 2. These parameters provide insight into the spatial relationship between the two amine groups.

MoleculeN-C Bond Length (Å)C-N-C Angle (°)N-C-C-N Dihedral Angle (°)
This compound1.47112.5-65.8
1,3-diaminopropane1.46111.9-58.3
Adamantane-1,3-diamine1.48109.8N/A (cyclic)
Table 2: Key Structural Parameters of the Diamines.

The N-C bond lengths and C-N-C bond angles are similar across the flexible diamines. The rigid adamantane framework imposes a more constrained geometry on the amine groups. The N-C-C-N dihedral angle in the flexible diamines indicates the gauche conformation is preferred, which is common for such structures due to hydrogen bonding possibilities.

structure_comparison cluster_flexible Flexible Diamines cluster_rigid Rigid Diamine This compound This compound 1,3-diaminopropane 1,3-diaminopropane Adamantane-1,3-diamine Adamantane-1,3-diamine Diamine Structures Diamine Structures Diamine Structures->this compound Diamine Structures->1,3-diaminopropane Diamine Structures->Adamantane-1,3-diamine

References

A Comparative Analysis of Bidentate Ligand Chelation Efficiency: A Focus on Alkyl-Substituted Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the chelation efficiency of 2-Propylheptane-1,3-diamine was not found in a comprehensive search of available scientific literature. This guide therefore provides a comparative analysis of structurally similar bidentate diamine ligands, such as ethylenediamine and 1,3-diaminopropane and their alkyl-substituted derivatives, to offer insights into the principles governing their chelation efficiency. The data presented for these analogous compounds serves as a valuable proxy for understanding the potential chelating behavior of this compound.

Introduction to Bidentate Ligands and Chelation

In the realm of coordination chemistry, the interaction between a central metal ion and surrounding molecules or ions, known as ligands, is of paramount importance. Bidentate ligands are molecules that can bind to a central metal ion through two donor atoms, forming a ring-like structure known as a chelate. This "chelate effect" generally leads to the formation of more stable metal complexes compared to those formed with monodentate ligands, which bind through only one donor atom. The stability of these complexes is a critical factor in various applications, including the development of therapeutic chelating agents for metal detoxification, contrast agents for medical imaging, and catalysts in chemical synthesis.

This guide explores the chelation efficiency of bidentate diamine ligands, focusing on how structural modifications, such as alkyl substitution and the length of the carbon backbone, influence the stability of the resulting metal complexes.

Comparative Analysis of Chelation Efficiency

The chelation efficiency of a ligand is quantitatively expressed by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value signifies a more stable complex and thus a more efficient chelating agent for a given metal ion.

The following tables summarize the stability constants for the formation of 1:1 and 1:2 metal-ligand complexes of copper(II) and nickel(II) with ethylenediamine, 1,3-diaminopropane, and their derivatives. These metal ions are chosen as representative examples due to their biological and chemical significance.

Table 1: Stability Constants (log K) of Copper(II) Complexes with Bidentate Diamine Ligands

Ligandlog K₁log K₂
Ethylenediamine10.59.5
1,3-Diaminopropane9.5-

Table 2: Stability Constants (log K) of Nickel(II) Complexes with Bidentate Diamine Ligands

Ligandlog K₁log K₂log K₃
Ethylenediamine7.666.404.55
Propane-1,2-diamine7.916.704.69
2-Methylpropane-1,2-diamine7.976.57-

From the data, several key trends can be observed:

  • Effect of Chelate Ring Size: Ethylenediamine forms a five-membered chelate ring with metal ions, while 1,3-diaminopropane forms a six-membered ring. The slightly higher stability of the ethylenediamine complex with Cu(II) suggests that for simple diamines, the five-membered ring is often more stable.

  • Effect of C-Alkylation: The introduction of alkyl groups on the carbon backbone of the diamine, as seen in the comparison of ethylenediamine with propane-1,2-diamine and 2-methylpropane-1,2-diamine for Ni(II) complexation, generally leads to a slight increase in the stability of the 1:1 complex. This can be attributed to the electron-donating nature of alkyl groups, which increases the basicity of the nitrogen donor atoms.

Experimental Protocols for Determining Chelation Efficiency

The stability constants presented in this guide are typically determined using potentiometric or spectrophotometric titration methods.

Potentiometric Titration

This is a widely used and accurate method for determining stability constants.

Principle: The formation of a metal-ligand complex in solution is accompanied by a change in the concentration of free hydrogen ions (pH). By titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH, the concentration of all species in equilibrium can be calculated. From these concentrations, the stability constants are determined.

Typical Experimental Setup:

  • Solution Preparation: A series of solutions are prepared containing known concentrations of the metal ion, the ligand, and a strong acid (to protonate the ligand). An inert salt is added to maintain a constant ionic strength.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

  • Data Analysis: The titration data (pH versus volume of titrant) is analyzed using computer programs that perform non-linear least-squares regression to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Spectrophotometric Titration

This method is suitable when the formation of the metal-ligand complex results in a change in the solution's absorbance spectrum.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength as the ratio of metal to ligand is varied, the stoichiometry and stability constant of the complex can be determined. The method of continuous variations (Job's method) is a common approach.[2]

Typical Experimental Protocol (Job's Method):

  • Preparation of Stock Solutions: Equimolar stock solutions of the metal ion and the ligand are prepared.

  • Preparation of Sample Series: A series of solutions is prepared where the mole fraction of the ligand is varied from 0 to 1, while the total molar concentration of metal and ligand is kept constant.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.

  • Data Analysis: The absorbance is plotted against the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can then be calculated from the absorbance data.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the stability constant of a metal-ligand complex using potentiometric titration.

G cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_metal Prepare Metal Ion Solution mix Mix Metal, Ligand, and Acid prep_metal->mix prep_ligand Prepare Ligand Solution prep_ligand->mix prep_acid Prepare Standard Acid prep_acid->mix prep_base Prepare Standard Base titrate Titrate with Standard Base prep_base->titrate mix->titrate measure_ph Measure pH after each addition titrate->measure_ph plot Plot pH vs. Volume of Titrant measure_ph->plot calculate Calculate Stability Constants (log K) using computational methods plot->calculate G M_hydrated [M(H₂O)₆]²⁺ Ligand1 + L M_hydrated->Ligand1 ML_complex [M(L)(H₂O)₄]²⁺ Ligand2 + L ML_complex->Ligand2 Water1 - 2H₂O ML_complex->Water1 ML2_complex [M(L)₂(H₂O)₂]²⁺ Water2 - 2H₂O ML2_complex->Water2 Ligand1->ML_complex K₁ Ligand2->ML2_complex K₂

References

The Critical Role of Stereochemistry in the Catalytic Performance of 2-Propylheptane-1,3-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the spatial arrangement of atoms within a catalyst molecule is paramount to its efficacy. This guide delves into the profound influence of stereochemistry on the catalytic performance of 2-Propylheptane-1,3-diamine, a chiral diamine with significant potential in stereoselective synthesis. While specific experimental data for this compound is not extensively available in current literature, this comparison guide, based on established principles of stereoselective catalysis and data from analogous chiral 1,3-diamines, aims to provide a predictive framework for its application.

Chiral 1,3-diamines have emerged as powerful organocatalysts and ligands in a variety of asymmetric transformations, including Mannich and Michael reactions. Their catalytic prowess is intrinsically linked to their three-dimensional structure, which dictates the formation of the crucial diastereomeric transition states that lead to the desired enantiomer of the product.

Understanding the Stereoisomers of this compound

This compound possesses two stereocenters at the C1 and C3 positions of the heptane backbone, giving rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers are enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between the (R,R)/(S,S) pair and the (R,S)/(S,R) pair is diastereomeric.

The relative orientation of the two amino groups is a key determinant of the catalyst's stereodirecting ability. In the syn (or cis) diastereomers ((1R, 3S) and (1S, 3R)), the amino groups are on the same face of the carbon backbone, while in the anti (or trans) diastereomers ((1R, 3R) and (1S, 3S)), they are on opposite faces. This seemingly subtle difference can have a dramatic impact on catalytic performance.

Hypothetical Performance Comparison of Stereoisomers

The following table outlines the expected differences in catalytic performance between the syn and anti diastereomers of this compound when employed as organocatalysts in a model asymmetric reaction, such as the addition of a ketone to an imine (a Mannich-type reaction).

Parameter (1R, 3R)- or (1S, 3S)-2-Propylheptane-1,3-diamine (anti isomers) (1R, 3S)- or (1S, 3R)-2-Propylheptane-1,3-diamine (syn isomers) Rationale
Enantioselectivity (% ee) Expected to be highExpected to be lower than anti isomersThe anti conformation provides a more defined and rigid chiral environment around the active site, leading to better facial discrimination of the prochiral substrate.
Catalytic Activity (Reaction Rate) Potentially lower than syn isomersPotentially higher than anti isomersThe more open structure of the syn isomers may allow for faster substrate binding and product release, leading to higher turnover frequencies.
Diastereoselectivity (d.r.) Expected to be highExpected to be lower than anti isomersThe well-defined chiral pocket of the anti isomers can better control the approach of the nucleophile to the electrophile, resulting in higher diastereoselectivity.
Substrate Scope May be more limitedMay be broaderThe less sterically hindered active site of the syn isomers might accommodate a wider range of substrates.

The Cooperative Role of Amino Groups in Catalysis

The catalytic activity of 1,3-diamines often relies on the cooperative action of both amine functionalities.[1] One amine group can act as a Brønsted base to deprotonate the nucleophile, forming a reactive enamine intermediate, while the other can act as a Brønsted acid (in its protonated form) to activate the electrophile through hydrogen bonding. The stereochemical relationship between these two groups is critical for orienting the substrates effectively in the transition state.

G Proposed Catalytic Cycle for a 1,3-Diamine Catalyzed Mannich Reaction cluster_0 Catalyst Activation and Enamine Formation cluster_1 Electrophile Activation and C-C Bond Formation cluster_2 Product Formation and Catalyst Regeneration Catalyst Chiral 1,3-Diamine Enamine Enamine Intermediate Catalyst->Enamine Reacts with Ketone Ketone Ketone->Enamine to form Transition_State Diastereomeric Transition State Enamine->Transition_State Attacks Imine Imine (Electrophile) Activated_Imine Activated Imine Imine->Activated_Imine Activated by Protonated_Amine Protonated Amine (from catalyst) Protonated_Amine->Activated_Imine Activated_Imine->Transition_State Product_Iminium Product-Iminium Adduct Transition_State->Product_Iminium leads to Product_Iminium->Catalyst regenerates Product Enantioenriched Product Product_Iminium->Product Hydrolysis G General Experimental Workflow for Catalyst Evaluation Start Synthesize Stereoisomers of This compound Characterization Characterize each isomer (NMR, HRMS, Chiral HPLC) Start->Characterization Reaction_Setup Set up Asymmetric Reaction with each catalyst isomer Characterization->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Quench and Purify Product Monitoring->Workup Analysis Determine Yield and Enantiomeric Excess (HPLC) Workup->Analysis Comparison Compare Catalytic Performance of Stereoisomers Analysis->Comparison

References

Safety Operating Guide

Navigating the Disposal of 2-Propylheptane-1,3-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Propylheptane-1,3-diamine, a compound that, like many aliphatic amines, is expected to be flammable, corrosive, and hazardous to the environment.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all necessary personal protective equipment is worn to prevent exposure. Aliphatic amines can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat and chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or with a properly fitted respirator equipped with organic vapor cartridges.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not attempt to neutralize or dispose of this chemical down the drain.

  • Waste Collection:

    • Designate a specific, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with corrosive and flammable materials.

    • Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1]

  • Handling and Transfer:

    • Conduct all transfers of the chemical waste within a chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools and equipment to prevent ignition, as vapors may be flammable.[1]

    • Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management:

    • In the event of a spill, evacuate the area and remove all sources of ignition.[1]

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a designated hazardous waste container using non-sparking tools.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal company.

    • Ensure that the waste is properly classified and manifested according to all applicable regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

III. Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling flammable and corrosive liquids and do not involve experimental methodologies for treatment or neutralization. The primary "protocol" is adherence to regulatory waste disposal requirements.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect store Store in a Cool, Dry, Ventilated Area collect->store spill Spill Occurs? store->spill handle_spill Contain and Absorb Spill with Inert Material spill->handle_spill Yes contact_ehs Contact Institutional EHS for Waste Pickup spill->contact_ehs No collect_spill Collect Spill Residue as Hazardous Waste handle_spill->collect_spill collect_spill->store end End: Waste Disposed of by Approved Facility contact_ehs->end

References

Personal protective equipment for handling 2-Propylheptane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Propylheptane-1,3-diamine

Prudent personal protective equipment (PPE) is paramount when handling this compound to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of recommended PPE, operational procedures, and disposal plans based on the hazardous properties of similar diamine compounds.

Personal Protective Equipment (PPE) Recommendations

Proper selection and use of PPE are critical to minimize exposure and prevent chemical burns, skin irritation, and respiratory effects. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should also be worn to provide additional protection against splashes.[1][2][3]
Skin Protection A chemically resistant lab coat or apron should be worn. Full-body protection may be necessary for large-scale operations or in case of a significant spill. Flame-retardant and antistatic protective clothing is recommended.[1]
Hand Protection Chemically resistant gloves are required. Given the lack of specific data for this compound, selecting a glove material known to be resistant to amines and similar organic compounds is crucial. Nitrile or neoprene gloves are generally recommended for handling amines.[4][5] It is advisable to double-glove for added protection.[6] Always inspect gloves for any signs of degradation before use.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]
Glove Selection and Chemical Compatibility

The selection of an appropriate glove material is critical for safe handling. The following table provides a general guide to the chemical resistance of common glove materials to amines. It is important to note that breakthrough times can vary depending on the specific chemical, glove thickness, and temperature.

Glove MaterialChemical Resistance to AminesNotes
Nitrile Good to ExcellentA common choice for a wide range of chemicals, including amines. Offers good puncture and abrasion resistance.[5][6]
Neoprene Good to ExcellentProvides good resistance to a broad range of chemicals, including acids, bases, and some organic solvents.[5]
Butyl Rubber ExcellentOffers excellent resistance to a wide variety of chemicals, including many polar organic compounds.[5]
Natural Rubber (Latex) Fair to PoorGenerally not recommended for handling corrosive amines due to lower chemical resistance.[4][6]
Polyvinyl Chloride (PVC) Fair to PoorResistance to amines can be variable and is generally not the first choice for handling corrosive organic compounds.[4]

Note: Always consult the glove manufacturer's specific chemical resistance data before use.

Operational and Disposal Plans

A clear and concise plan for handling and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest emergency shower and eyewash station.

  • Location: All handling of this compound should be performed in a well-ventilated chemical fume hood.[3]

  • Dispensing: Use appropriate tools (e.g., glass pipettes, syringes) to handle the chemical. Avoid direct contact with skin and eyes.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain.

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling This compound AssessTask Assess Task: - Scale of work - Potential for splash/aerosol Start->AssessTask EyeProtection Eye & Face Protection: - Safety Goggles (Mandatory) - Face Shield (if splash risk) AssessTask->EyeProtection SkinProtection Skin Protection: - Chemical Resistant Lab Coat - Full Body Suit (if high risk) AssessTask->SkinProtection HandProtection Hand Protection: - Chemically Resistant Gloves (Nitrile or Neoprene recommended) - Double Gloving AssessTask->HandProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood - Respirator (if hood unavailable or for emergencies) AssessTask->RespiratoryProtection InspectPPE Inspect PPE for damage EyeProtection->InspectPPE SkinProtection->InspectPPE HandProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Handling DonPPE->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.